Propylene glycol
Description
Structure
3D Structure
Properties
IUPAC Name |
propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIAPMSPPWPWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2, Array | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PROPANE-1,2-DIOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | PROPYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | propylene glycol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Propylene_glycol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58858-91-6 (hydrochloride salt) | |
| Record name | Propylene glycol [USP:JAN] | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID0021206 | |
| Record name | 1,2-Propylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thick odorless colorless liquid. Mixes with water. (USCG, 1999), Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid, Clear, colourless, hygroscopic, viscous liquid, Clear, colorless, viscous liquid; [ChemIDplus], COLOURLESS ODOURLESS HYGROSCOPIC VISCOUS LIQUID., Thick odorless colorless liquid. | |
| Record name | PROPYLENE GLYCOL | |
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| Record name | 1,2-Propanediol | |
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| Record name | PROPANE-1,2-DIOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Propylene glycol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | PROPYLENE GLYCOL | |
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| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
370.8 °F at 760 mmHg (NTP, 1992), 187.6 °C, 188.2 °C, 370.8 °F | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
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| Record name | Propylene glycol | |
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| Record name | Propylene glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/882 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
210 °F (NTP, 1992), 99 °C, 104 °C Pensky-Martens closed cup, 210 °F (99 °C) (Closed cup), 225 °F (Open cup), 101 °C c.c., 210 °F | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propylene glycol | |
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| URL | https://haz-map.com/Agents/685 | |
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| Record name | Propylene glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/882 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and acetone, Soluble in benzene, Miscible with acetone and chloroform; soluble in ether. Will dissolve many essential oils, but is immiscible with fixed oils., In water, 1X10+6 mg/L at 20 °C /miscible/, Solubility in water: miscible | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propylene glycol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01839 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPANE-1,2-DIOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Propylene glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.04 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0361 g/cu cm at 20 °C, Relative density (water = 1): 1.04, 1.04 | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propylene glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/882 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6, 2.62 | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/882 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.08 mmHg at 68 °F ; 0.13 mmHg at 77 °F (NTP, 1992), 0.13 [mmHg], 0.13 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 10.6, 0.08 mmHg | |
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| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propylene glycol | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PROPYLENE GLYCOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/882 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
... Impurities of propylene glycol include chlorides (1 ppm max), iron (1.0 ppm max), water (0.2 wt% max), and dipropylene glycol (<0.2%). | |
| Record name | Propylene glycol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless viscous liquid | |
CAS No. |
57-55-6, 25322-68-3, 63625-56-9 | |
| Record name | PROPYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | (±)-Propylene glycol | |
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| Record name | Propylene glycol [USP:JAN] | |
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| Record name | Propylene glycol | |
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| URL | https://www.drugbank.ca/drugs/DB01839 | |
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| Record name | propylene glycol | |
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Synthetic Methodologies and Bioproduction of Propylene Glycol
Catalytic Hydrogenolysis of Glycerol (B35011) to Propylene (B89431) Glycol
The conversion of glycerol, a major byproduct of biodiesel production, into propylene glycol through catalytic hydrogenolysis represents a highly promising pathway for valorizing this renewable feedstock. lakeheadu.canih.gov This process involves the selective removal of a hydroxyl group from the glycerol molecule and its replacement with a hydrogen atom. nih.gov The primary challenge in this process is achieving high selectivity for the desired C-O bond cleavage over C-C bond scission, which leads to the formation of degradation products like ethylene (B1197577) glycol, ethanol (B145695), and methanol. lakeheadu.ca
Two primary mechanisms have been proposed for the hydrogenolysis of glycerol to this compound. sci-hub.se The first is a dehydration-hydrogenation mechanism, where glycerol is initially dehydrated on catalyst acid sites to form acetol. sci-hub.se This intermediate, acetol, is then subsequently hydrogenated to yield 1,2-propanediol (this compound). sci-hub.se
The second proposed pathway is a dehydrogenation-dehydration-hydrogenation mechanism. sci-hub.se In this process, glycerol first undergoes dehydrogenation to form glyceraldehyde. acs.org Following this, glyceraldehyde is dehydrated to 2-hydroxyacrylaldehyde, which is then sequentially hydrogenated to acetol and finally to this compound. acs.org The presence of a base is thought to enhance the rate of this pathway by facilitating the initial dehydrogenation of glycerol. researchgate.net The specific mechanism that predominates is influenced by the catalyst system and reaction conditions employed.
The development of efficient and selective catalysts is crucial for the economic viability of producing this compound from glycerol. A wide array of metal catalysts has been investigated for this reaction. acs.org
Nickel-based catalysts have been explored for glycerol hydrogenolysis. For instance, a Ni/AC (nickel on activated carbon) catalyst, synthesized through metal impregnation, carbothermal reduction, and subsequent treatment with KBH4 to enhance acidity, demonstrated a glycerol conversion of 43.3% and a selectivity to this compound of 76.1% at 200°C and 5 MPa H2 pressure over 6 hours. nih.gov
Another approach involves supporting nickel on mesoporous silica (B1680970) materials like SBA-15. nih.gov Nickel supported on SBA-15 silica and promoted with cerium achieved approximately 50% selectivity to this compound with a 30% glycerol conversion at 473 K and 2.4 MPa of H2 pressure. nih.gov The use of SBA-15 as a support offers advantages such as high surface area and ordered pore structures, which can enhance catalyst performance. mdpi.comnih.gov The incorporation of a second metal, such as nickel, onto a niobia/SBA-15 catalyst has been shown to improve hydrodeoxygenation activity due to factors like lower acidity and better interaction between the metal species. nih.gov
Table 1: Performance of Various Metallic Catalysts in Glycerol Hydrogenolysis
| Catalyst | Support | Promoter | Glycerol Conversion (%) | This compound Selectivity (%) | Temperature (°C) | Pressure (MPa) | Reference |
| Ni | AC | - | 43.3 | 76.1 | 200 | 5 | nih.gov |
| Ni | SBA-15 | Ce | 30 | ~50 | 200 | 2.4 | nih.gov |
Copper-chromite catalysts are highly effective for the hydrogenolysis of glycerol, particularly in vapor-phase processes. umsystem.edu These catalysts are known for their ability to selectively hydrogenate functional groups. semanticscholar.org A key advantage of using copper-chromite is the ability to operate at lower pressures and temperatures compared to other systems while maintaining high selectivity and good conversion rates. taylorandfrancis.com For instance, a process using a recyclable copper-chromite catalyst operates at just 1.4 MPa H2 and 200°C. researchgate.net
The mechanism on copper-based catalysts often follows the dehydration-hydrogenation pathway, where glycerol is first dehydrated to acetol, which is then hydrogenated to this compound. sci-hub.setaylorandfrancis.com The efficiency of copper-chromite catalysts can be influenced by the presence of a base, with studies showing that the addition of hydroxides or carbonates can significantly increase glycerol conversion. researchgate.net Commercial copper-chromite catalysts have demonstrated stable selectivity to this compound over extended periods in continuous flow trickle-bed reactors. researchgate.net
Optimizing the process parameters and reactor design is critical for the large-scale, economically viable production of renewable this compound. Conventional hydrogenolysis often requires harsh conditions, including high hydrogen pressures and temperatures, which can lead to high energy consumption and potential safety issues. frontiersin.orgnih.gov
One approach to optimization is the use of a trickle-bed reactor, which ensures good contact between the liquid glycerol feed, gaseous hydrogen, and the solid catalyst. core.ac.uk This reactor type has been proposed for scaling up the process to produce large quantities, such as 100 million pounds per year of this compound. core.ac.uk Process modifications, such as adding a compressor and heater for the hydrogen feed and incorporating separator units before distillation, have been shown to optimize the this compound yield to as high as 99.75%. bcrec.id
Furthermore, the choice of reactor configuration, such as continuous stirred-tank reactors (CSTRs) in series or parallel, or a plug flow reactor (PFR), can significantly impact conversion rates. unsri.ac.id Simulations have indicated that a PFR configuration can yield the highest conversion compared to CSTRs. unsri.ac.id Catalytic transfer hydrogenolysis (CTH) presents another avenue for process optimization, offering high energy and atom efficiency by using renewable H-donors in a liquid medium, thus avoiding the need for high-pressure gaseous hydrogen. frontiersin.orgnih.gov
The production of this compound from glycerol is intrinsically linked to the biodiesel industry, as glycerol is the primary byproduct of the transesterification process used to make biodiesel. cornell.edu For every unit of biodiesel produced, approximately 10% by weight is crude glycerol. cornell.edu This abundance of low-cost, renewable feedstock has driven the development of technologies to convert glycerol into value-added chemicals like this compound. researchgate.netresearchgate.net
Catalyst Design and Performance in this compound Synthesis
Propylene Oxide Hydration Routes to this compound
The conversion of propylene oxide to this compound is primarily achieved through hydration. This process can be conducted under different conditions, either with or without a catalyst, which influences reaction rates, selectivity, and energy consumption.
The non-catalytic hydration of propylene oxide is a well-established industrial method that relies on high temperatures and a substantial excess of water. researchgate.net This process is typically carried out at elevated temperatures, which can lead to high energy consumption. researchgate.net For instance, analysis of a non-catalytic reaction at 160°C showed that with over 99% conversion of propylene oxide, the selectivity for this compound was 81.5%, with dithis compound forming as a significant byproduct at 17.8%. researchgate.net The use of a large volume of water is necessary to favor the formation of this compound over higher glycols, but this subsequently increases the costs associated with product purification. researchgate.net
To overcome the limitations of the high-temperature process, catalytic methods have been developed. These processes operate at lower temperatures and pressures, offering improved energy efficiency and product selectivity. umich.edu Acidic ion exchange resins are commonly employed as heterogeneous catalysts for the hydration of epoxides like propylene oxide. researchgate.netgoogle.com
Kinetic studies have been performed using pressurized batch reactors for both uncatalyzed and heterogeneously catalyzed reactions. researchgate.netdoaj.org One study demonstrated that Lewatit MonoPlus M500/HCO3-, an ion-exchange resin, was an effective heterogeneous catalyst for the hydration of propylene oxide, showing better performance than Dowex Marathon A/HCO3-. researchgate.netanadolu.edu.tr The use of such catalysts can suppress side reactions, leading to a higher purity of the final product. researchgate.net The reaction follows a series-parallel irreversible homogeneous mechanism, and the presence of the catalyst significantly influences the reaction rate constants. researchgate.net Research has also explored the use of various other catalysts, including solid acids, to facilitate this reaction. researchgate.net Density functional theory (DFT) calculations have been used to investigate the mechanisms of CoIII(salen)-catalyzed hydration of propylene oxide, examining both concerted and stepwise pathways. rsc.org
| Catalyst Type | Example(s) | Key Findings |
| Ion Exchange Resins | Lewatit MonoPlus M500/HCO3-, Dowex Marathon A/HCO3- | Lewatit MonoPlus M500/HCO3- showed superior performance. Catalytic routes offer higher product purity by suppressing side reactions. researchgate.netanadolu.edu.tr |
| Acid/Alkali | Sulfuric Acid, Potassium Hydroxide | Used in the synthesis of this compound and its derivatives. acs.orgntnu.no |
| Metal Complexes | CoIII(salen)–X (X = Cl−, OAc−, OTs−) | The nucleophilicity of the counterion determines the most favorable reaction mechanism (concerted vs. stepwise). rsc.org |
This table provides examples of catalyst types used in propylene oxide hydration and related reactions.
This compound ethers are important industrial derivatives of propylene oxide. acs.org The synthesis of this compound butyl ether (PNB) from the reaction of propylene oxide (PO) with n-butanol, often catalyzed by potassium hydroxide, is a notable example. acs.orgconsensus.app This reaction is exothermic, and its thermal behavior has been studied using calorimetric techniques to ensure safe industrial operation. acs.org
The process is typically conducted in a semibatch mode. acs.org Research using response surface methodology (RSM) has been employed to optimize reaction parameters such as temperature, alcohol-to-alkane ratio, dosing rate, and catalyst concentration to maximize yield and minimize system pressure. acs.orgconsensus.app For example, one study found optimal conditions to be a reaction temperature of 110°C, an alcohol-alkane ratio of 4, a dosing rate of 10 mL/min, and a catalyst concentration of 0.5%, which resulted in a maximum yield of 85.91%. acs.orgconsensus.app Understanding the exothermic nature and kinetics of this reaction is crucial for preventing thermal runaway and ensuring process safety during scale-up. acs.org
Metabolic Engineering for this compound Biosynthesis
Metabolic engineering offers a promising alternative to petroleum-based chemical synthesis for producing this compound from renewable resources. By harnessing and modifying microbial metabolic pathways, it is possible to program microorganisms to convert simple sugars or glycerol into this compound.
A key route for the biosynthesis of 1,2-propanediol (this compound) in microbes starts from dihydroxyacetone phosphate (B84403) (DHAP), a central intermediate in glycolysis. nih.gov This pathway involves the conversion of DHAP to methylglyoxal (B44143), which is then further metabolized to this compound. nih.gov
The pathway proceeds as follows:
DHAP to Methylglyoxal : The enzyme methylglyoxal synthase converts DHAP into methylglyoxal. sapub.orgnih.gov
Methylglyoxal to Lactaldehyde or Acetol : From methylglyoxal, two potential routes can lead to this compound. One involves the reduction of methylglyoxal to lactaldehyde, followed by another reduction to this compound. The alternative route involves the reduction of methylglyoxal to acetol, which is then subsequently reduced to this compound. sapub.org
This metabolic route has been a primary target for genetic engineering efforts in various microbial hosts. nih.gov
Both the yeast Pichia pastoris and the bacterium Escherichia coli have been successfully engineered to produce this compound.
In Escherichia coli , a functional 1,2-propanediol pathway was engineered by overexpressing genes involved in its synthesis from DHAP. nih.gov This included the overexpression of methylglyoxal synthase (mgsA), glycerol dehydrogenase (gldA), and aldehyde oxidoreductase (yqhD). nih.gov Further manipulation of the fermentative glycerol utilization pathway, such as replacing the native PEP-dependent dihydroxyacetone kinase with an ATP-dependent version, increased the availability of DHAP and boosted production. nih.gov By combining these modifications with the disruption of competing pathways for acetate (B1210297) and lactate (B86563), an engineered E. coli strain was able to produce 5.6 g/L of 1,2-propanediol from glycerol. nih.gov
In Pichia pastoris , a biosynthetic pathway was engineered to convert glycerol, a byproduct of biodiesel production, into this compound. sapub.orgresearchgate.netsapub.org This was achieved by integrating a unique combination of three genes into the yeast's genome: mgsA (methylglyoxal synthase) and yqhD (an aldo-keto reductase) from E. coli, and glydh (a glycerol dehydrogenase with acetol reductase activity) from Pichia ofunaensis. sapub.orgsapub.org The genes were placed under the control of a strong, constitutive promoter to ensure active expression. sapub.org The resulting engineered P. pastoris strains were able to produce this compound, with concentrations reaching 0.11 g/L in a fermenter when grown on glycerol. sapub.orgresearchgate.netsapub.org The production was also successful when using crude glycerol from biodiesel production as the carbon source. sapub.orgresearchgate.net
| Organism | Genetic Modification | Precursor | Titer Achieved |
| Escherichia coli | Overexpression of mgsA, gldA, yqhD; manipulation of glycerol utilization; disruption of acetate/lactate pathways. nih.gov | Glycerol | 5.6 g/L nih.gov |
| Pichia pastoris | Integration and expression of mgsA (from E. coli), yqhD (from E. coli), and glydh (from P. ofunaensis). sapub.orgsapub.org | Glycerol | 0.11 g/L sapub.orgresearchgate.netsapub.org |
This table summarizes key findings from metabolic engineering studies for this compound production in model organisms.
Substrate Utilization and Metabolic Flux Analysis in this compound Bioproduction
The biotechnological production of this compound (1,2-propanediol or 1,2-PDO) leverages various renewable feedstocks, with metabolic engineering and flux analysis playing pivotal roles in optimizing production strains and pathways. The choice of substrate is a critical factor, influencing the metabolic route, product yield, and economic viability of the fermentation process.
A diverse range of substrates has been explored for 1,2-PDO bioproduction. Glycerol, a low-cost byproduct of the biodiesel industry, is an attractive and highly reduced carbon source, making it a common choice for microbial fermentation. nih.govnih.govnih.gov Other substrates include common sugars like glucose, de-oxy sugars such as rhamnose and fucose, and industrial byproducts like whey, which contains lactose (B1674315). nih.govasm.orgresearchgate.net
Metabolic engineering efforts have successfully created microbial cell factories, primarily in Escherichia coli and Saccharomyces cerevisiae, capable of converting these substrates into 1,2-PDO. nih.govnih.gov There are three primary metabolic pathways for 1,2-PDO production: the deoxyhexose pathway, the methylglyoxal pathway, and the lactate pathway. nih.gov The methylglyoxal pathway, which converts the glycolytic intermediate dihydroxyacetone phosphate (DHAP) to 1,2-PDO, is frequently engineered in production strains. nih.gov
Metabolic flux analysis (MFA) is a crucial tool for understanding and optimizing these production systems. elsevierpure.com By quantifying the flow of metabolites through the complex network of cellular reactions, MFA helps to identify metabolic bottlenecks, pinpoint competing pathways that divert carbon away from the desired product, and guide genetic engineering strategies. researchgate.net For instance, analysis of fermentative pathways in E. coli identified that disrupting the production of byproducts like acetate and lactate could significantly increase the titer and yield of 1,2-PDO from glycerol. nih.gov Similarly, linear optimization studies, a form of flux analysis, have indicated that under ideal aerobic conditions, it is theoretically possible to achieve 1,2-PDO titers as high as 100 g/L. nih.gov
Research Findings in Substrate Utilization
Detailed studies have demonstrated the feasibility of producing 1,2-PDO from various substrates using engineered microorganisms. The selection of the host organism, the specific genetic modifications, and the fermentation conditions all significantly impact the final product titer and yield.
Glycerol as a Substrate: Due to its high degree of reduction and low price, glycerol is a favored feedstock. nih.gov
Saccharomyces cerevisiae : A modular metabolic engineering approach in S. cerevisiae has yielded significant results. By implementing the methylglyoxal pathway, engineering the cofactor (NADH) supply, and increasing the availability of the precursor DHAP, a titer of over 4 g/L of 1,2-PDO was achieved in a controlled bioreactor. nih.govresearchgate.net Another study engineering both the glycerol utilization and 1,2-propanediol pathways in S. cerevisiae achieved a titer of 2.19 g/L from a medium containing 1% glycerol. nih.govkoreascience.krresearchgate.net
Escherichia coli : Engineered E. coli has been shown to produce 5.6 g/L of 1,2-PDO from glycerol with a yield of 21.3% (w/w). nih.gov This was achieved by overexpressing key enzymes like methylglyoxal synthase (mgsA) and glycerol dehydrogenase (gldA) and disrupting pathways for acetate and lactate formation. nih.gov
Glucose as a Substrate: Glucose is a common and well-characterized carbon source for microbial fermentation.
Escherichia coli : Co-expression of methylglyoxal synthase and glycerol dehydrogenase in E. coli resulted in the production of 0.7 g/L of (R)-1,2-PD from glucose. asm.orgnih.gov Further bioprocess improvements and engineering of a complete metabolic pathway, including the fucO gene (1,2-propanediol oxidoreductase), led to a final titer of 4.5 g/L in a fed-batch fermentation, with a yield of 0.19 g of 1,2-PD per gram of glucose consumed. nih.gov
Other Substrates:
Lactose (from Whey) : The acid-tolerant bacterium Lactobacillus buchneri has been used to produce a mixture of acetic acid and this compound from whey powder. researchgate.net In an immobilized system, this bacterium converted 57% of the lactose, achieving concentrations of the combined products up to 25-30 g/L. researchgate.net
The following table summarizes key research findings on the bioproduction of 1,2-propanediol from different substrates.
Interactive Data Table: 1,2-Propanediol Production from Various Substrates
| Microorganism | Substrate | Key Genetic Modifications / Strategy | Titer (g/L) | Yield | Reference(s) |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae | Glycerol | Modular engineering of MG pathway, NADH & DHAP supply | > 4.0 | - | nih.govresearchgate.net |
| Saccharomyces cerevisiae | Glycerol | Overexpression of glycerol dissimilation & 1,2-PDO pathways | 2.19 | - | nih.govkoreascience.krresearchgate.net |
| Escherichia coli | Glycerol | Overexpression of mgsA, gldA, yqhD; deletion of acetate/lactate pathways | 5.6 | 0.213 g/g | nih.gov |
| Escherichia coli | Glucose | Fed-batch fermentation; co-expression of mgs, gldA, fucO | 4.5 | 0.19 g/g | nih.gov |
| Escherichia coli | Glucose | Co-expression of mgsA and gldA | 0.7 | - | asm.orgnih.gov |
| Lactobacillus buchneri | Lactose (Whey) | Immobilized cell system | 25-30 (combined with acetic acid) | 57% lactose conversion | researchgate.net |
These findings underscore the versatility of microbial systems for producing this compound from a range of renewable resources. Metabolic flux analysis continues to be an indispensable tool, guiding the rational engineering of microbial strains to enhance the efficiency and economic feasibility of bioproduction, pushing yields closer to their theoretical maxima. nih.govnih.gov
Metabolism and Pharmacokinetics of Propylene Glycol
Systemic Metabolic Pathways of Propylene (B89431) Glycol
The systemic metabolism of propylene glycol follows a well-defined oxidative pathway, converting the parent compound into endogenous substances that can be utilized by the body for energy or biosynthesis. nih.govresearchgate.net
Oxidation by Alcohol Dehydrogenase to Lactaldehyde
The initial and rate-limiting step in the metabolism of this compound is its oxidation in the liver. iiab.me This reaction is catalyzed by the enzyme alcohol dehydrogenase (ADH), the same enzyme responsible for the metabolism of ethanol (B145695). nih.govnih.gov In this step, this compound is converted to lactaldehyde. nih.govresearchgate.net This process is analogous to the conversion of ethylene (B1197577) glycol to glycoaldehyde. iiab.me
Conversion of Lactaldehyde to Lactate (B86563) by Aldehyde Dehydrogenase
Following its formation, lactaldehyde is further oxidized to lactate. nih.govresearchgate.net This conversion is facilitated by the enzyme aldehyde dehydrogenase (ALDH), which is also involved in ethanol metabolism. nih.govnih.gov The enzyme catalyzes the irreversible oxidation of lactaldehyde to lactic acid. wikipedia.orgnih.gov Studies in goat liver have shown that the cytosolic aldehyde dehydrogenase is the primary enzyme responsible for this oxidation, accounting for almost 90% of the total lactaldehyde-oxidizing activity. nih.gov
Table 1: Substrate Specificity of E. coli Lactaldehyde Dehydrogenase
| Substrate | Km (Michaelis Constant) | Enzyme Activity |
| α-hydroxyaldehydes (e.g., lactaldehyde) | Micromolar (µM) range | High |
| α-ketoaldehyde (e.g., methylglyoxal) | Millimolar (mM) range | Low |
| Data derived from studies on the enzyme in E. coli, which shows its high affinity for α-hydroxyaldehydes like lactaldehyde. nih.govresearchgate.net |
Lactate Metabolism to Pyruvate (B1213749), Carbon Dioxide, and Water
Lactate, a common product of metabolism, is not an end-product but rather a key metabolic intermediate. nih.govpatsnap.com It is readily converted to pyruvate by the enzyme lactate dehydrogenase. patsnap.comgpnotebook.comresearchgate.net This reaction is reversible and is a crucial link between anaerobic and aerobic metabolism. researchgate.netlibretexts.org
Once converted to pyruvate, the molecule has several potential fates. Under aerobic conditions, pyruvate enters the mitochondria where it is converted to acetyl-CoA. researchgate.netlibretexts.org Acetyl-CoA then enters the citric acid cycle (Krebs cycle), where it is completely oxidized to carbon dioxide (CO₂) and water (H₂O), a process that generates a significant amount of ATP for cellular energy. researchgate.netresearchgate.net
Gluconeogenic Pathways from Lactate to Glucose
Lactate serves as a major substrate for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. wikipedia.orglibretexts.orgtaylorandfrancis.com This process occurs primarily in the liver and, to a lesser extent, in the kidneys. gpnotebook.comlibretexts.org Lactate produced in peripheral tissues can be transported to the liver, where it is converted back into pyruvate by lactate dehydrogenase. wikipedia.orglibretexts.org This pyruvate then enters the gluconeogenic pathway to be synthesized into glucose. gpnotebook.comyoutube.com This entire process, where lactate is produced by tissues (like muscle), transported to the liver, converted to glucose, and then returned to the tissues, is known as the Cori cycle. researchgate.netlibretexts.org
Stereospecificity in this compound Metabolism
The metabolism of this compound is stereospecific, meaning the different stereoisomers of its metabolites are processed through distinct pathways. This compound itself is a chiral molecule, and its metabolism results in the formation of both D- and L-isomers of lactic acid. umn.edu
Metabolism of L-Lactate vs. D-Lactate from this compound
The metabolism of this compound can produce both D-lactate and L-lactate. nih.govumn.edu These two stereoisomers are metabolized by different enzymes and in different tissues. researchgate.net
L-Lactate: This is the predominant form of lactate found in mammals and is a normal product of glycolysis. researchgate.net It is efficiently metabolized, primarily in the liver and heart, by the enzyme L-lactate dehydrogenase (LDH), which converts it to pyruvate. researchgate.net This pyruvate then enters central metabolic pathways as described above.
D-Lactate: This isomer is not typically produced in large quantities by mammalian cells but is a significant product of this compound metabolism. umn.edunih.gov Its metabolism is slower and occurs via the enzyme D-2-hydroxyacid dehydrogenase, which is not as widely distributed or as efficient as L-lactate dehydrogenase. researchgate.net Research in cats has shown that ingestion of this compound leads to a dose-dependent increase in D-lactate concentrations in the blood, while L-lactate levels may decrease. umn.edu The accumulation of D-lactate can occur because of its slower metabolic clearance. nih.gov
Table 2: Metabolic Fate of this compound Isomers
| Metabolite | Primary Enzyme | Metabolic Rate | Commonality in Mammals |
| L-Lactate | L-Lactate Dehydrogenase (LDH) | Rapid | Major, endogenous isomer |
| D-Lactate | D-2-hydroxyacid Dehydrogenase | Slow | Minor, can accumulate from exogenous sources |
| This table summarizes the key differences in the metabolic pathways of the two lactate stereoisomers produced from this compound. umn.eduresearchgate.net |
An Examination of this compound's Metabolic and Pharmacokinetic Profile
This compound, a synthetic organic compound, is utilized in a wide array of applications, including as a solvent in numerous pharmaceutical formulations. Understanding its journey through the body—from metabolism to excretion—is critical. This article explores the metabolic and pharmacokinetic properties of this compound, with a specific focus on its conversion to D-lactic acid, its distribution throughout the body, and its influence on endogenous metabolic pathways.
Implications of D-Lactic Acidosis due to this compound Exposure
The metabolism of this compound can lead to the formation of both L- and D-isomers of lactic acid. nih.govgavinpublishers.com The body primarily produces and utilizes L-lactate. However, the metabolic pathway for this compound also generates D-lactate, an isomer that is not as readily metabolized by mammals. nih.govumn.edu This process occurs via the enzymes alcohol dehydrogenase and aldehyde dehydrogenase, which convert this compound to lactaldehyde and then to lactate. reddit.com
Under conditions of high exposure to this compound, the accumulation of D-lactate can lead to D-lactic acidosis, a condition characterized by an elevated anion gap metabolic acidosis. nih.govnih.gov This is because mammalian lactate dehydrogenase is stereospecific for the L-isomer, leading to slower metabolism and clearance of D-lactate. nih.govumn.edu Studies in felines have demonstrated a dose-dependent increase in D-lactate levels following this compound ingestion, which correlated positively with the anion gap. nih.govumn.edu In one reported human case, massive oral ingestion of this compound resulted in encephalopathy and severe D-lactic acidosis, with D-lactic acid levels reaching as high as 110 mmol/l. nih.govcapes.gov.br
This compound Distribution and Excretion
The distribution and subsequent excretion of this compound are key determinants of its pharmacokinetic profile.
Distribution into Aqueous Compartments, including Placenta and Fetus
As a water-miscible substance, this compound readily distributes into the body's aqueous compartments. nih.govagc-chemicals.com This includes the ability to cross the placental barrier. While specific studies on this compound's placental transfer are limited, the general principles of xenobiotic transport across the placenta suggest that small, water-soluble molecules like this compound can pass from the maternal to the fetal circulation. nih.gov The physicochemical properties of a substance, such as molecular size and chemistry, are key factors in determining the extent of placental permeation. nih.gov For instance, polyethylene (B3416737) glycol (PEG) molecules have been shown to permeate the placental barrier to a greater extent than other polymers of similar molecular weight. nih.gov Animal studies have indicated that loxapine, a drug that can be formulated with this compound, crosses the placenta. hres.ca
Penetration into Cerebrospinal Fluid (CSF)
This compound has been shown to penetrate the cerebrospinal fluid (CSF). nih.gov In a study of patients with severe brain injury, this compound was one of the metabolites screened for in the CSF. nih.gov The presence of this compound in the CSF of these patients, who often receive medications containing it as a solvent, indicates its ability to cross the blood-brain barrier. nih.gov
Renal Clearance Mechanisms of this compound
A significant portion of this compound is excreted unchanged by the kidneys. nih.govwikipedia.org The renal clearance of this compound is an important route of elimination from the body. nih.gov In adults, approximately 45% of a dose of this compound is excreted unchanged in the urine. nih.govresearchgate.net However, the rate of renal filtration can decrease as the dosage increases. youtube.com Studies in neonates have shown that renal elimination of this compound is lower than in adults, accounting for about 15% of total clearance initially, which can increase over time. nih.gov The mechanism for this increase may be related to an auto-induced increase in renal secretion or a reduction in tubular reabsorption. nih.gov In some cases, high doses of this compound have been associated with proximal renal tubular cell injury. nih.gov
Hemodialysis Efficacy in this compound Clearance
Hemodialysis has been shown to be an effective method for removing this compound from the blood. nih.gov This is particularly relevant in cases of toxicity where rapid clearance is necessary. nih.gov As a small molecule, this compound is readily cleared by hemodialysis, a process analogous to the extracorporeal removal of other small molecular weight alcohols. nih.gov The clearance of this compound during hemodialysis can significantly lower its serum concentrations and help correct associated metabolic disturbances like an increased osmolar gap. nih.gov The elimination half-life of similar small molecules, like glycolate (B3277807) (a metabolite of ethylene glycol), is significantly reduced during hemodialysis. scilit.com
Influence of this compound on Endogenous Metabolic Pathways
This compound and its metabolites can influence several endogenous metabolic pathways. It is a gluconeogenic precursor, meaning it can be converted to glucose in the liver. youtube.comvfu.cz This property is utilized in veterinary medicine to treat ketosis in ruminants. zenodo.orgnih.gov
Studies in dairy cows have shown that this compound administration can lead to increased blood glucose and insulin (B600854) concentrations, while decreasing levels of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA), which are markers of lipid mobilization and ketogenesis. zenodo.orgnih.govnih.govnih.gov This suggests that this compound can shift the metabolic state away from lipid catabolism towards glucose metabolism. usda.gov
Furthermore, research indicates that this compound can modulate amino acid and lipid metabolism. nih.gov In ketotic cows, this compound administration led to increased levels of glucogenic amino acids such as glutamate (B1630785) and proline, and decreased levels of certain ceramide species involved in sphingolipid metabolism. nih.gov In vitro studies on human airway epithelial cells have suggested that this compound can inhibit glucose uptake and glycolysis. physiology.org
Below is a data table summarizing the effects of this compound on various metabolic parameters as observed in different studies.
| Metabolic Parameter | Effect of this compound | Study Context | Citation |
| D-Lactate | Increased | Cats ingesting this compound | nih.govumn.edu |
| Glucose | Increased | Prepartum heifers, dairy cows | zenodo.orgnih.gov |
| Insulin | Increased | Prepartum heifers, dairy cows | vfu.czzenodo.orgnih.gov |
| Non-Esterified Fatty Acids (NEFA) | Decreased | Prepartum heifers, dairy buffaloes | nih.govnih.gov |
| β-Hydroxybutyrate (BHBA) | Decreased | Prepartum heifers, dairy buffaloes | nih.govnih.gov |
| Glucose Uptake | Decreased | In vitro human airway epithelial cells | physiology.org |
| Glucogenic Amino Acids | Increased | Ketotic cows | nih.gov |
| Ceramide Species | Decreased | Ketotic cows | nih.gov |
Influence of this compound on Endogenous Metabolic Pathways
Modulation of Amino Acid Metabolism (e.g., Glutamate, Proline)
This compound administration has been observed to modulate the metabolism of certain amino acids, particularly those that can serve as precursors for glucose synthesis (glucogenic amino acids). Research in ketotic cows shows that this compound treatment can lead to increased serum levels of glucogenic amino acids such as glutamate and proline. mdpi.com This suggests that this compound can influence amino acid pathways, potentially to support gluconeogenesis. mdpi.com
The metabolic relationship between proline, glutamate, and glutamine is well-established. nih.gov Proline can be synthesized from glutamate, with P5C (pyrrole-5-carboxylate) as a key intermediate. nih.govresearchgate.net Conversely, the catabolism of proline back to glutamate occurs in the mitochondria. researchgate.net Studies on the molecular effects of glycols on the stratum corneum have also indicated that this compound can increase the mobility of amino acids within protein structures, alongside lipids. nih.gov This enhanced mobility may reflect broader interactions with protein components and amino acid availability. nih.gov
The metabolism of these amino acids is compartmentalized within the cell; for instance, in nerve terminals, glutamate can be a precursor for other amino acids like aspartate and GABA, and it can be synthesized from proline. nih.gov The conversion of proline to glutamate is particularly efficient in certain cellular subfractions. nih.gov This highlights the intricate network in which this compound may exert its influence, shifting the balance of amino acid pools.
Impact on Lipid Metabolism (e.g., Ceramide Species)
This compound has a notable impact on lipid metabolism, specifically concerning sphingolipids like ceramides (B1148491). mdpi.com Ceramides are lipid molecules that act as critical signaling molecules involved in processes like cell proliferation, apoptosis, and inflammation. mdpi.comtouchstonelabs.org An accumulation of certain ceramide species is linked to metabolic dysregulation, including inflammation, oxidative stress, and insulin resistance. mdpi.comtouchstonelabs.org
In a study involving ketotic dairy cows, the administration of this compound resulted in a significant decrease in the concentration of serum ceramide species. mdpi.com This effect was correlated with a reduction in non-esterified fatty acids (NEFA). mdpi.com The synthesis of ceramides often begins with saturated fatty acids; therefore, by inhibiting excessive lipolysis (the breakdown of fat) and lowering circulating NEFA levels, this compound may reduce the substrate available for ceramide synthesis. mdpi.com This modulation of sphingolipid metabolism appears to be a key mechanism through which this compound can alleviate metabolic disorders. mdpi.com
Table 1: Effect of this compound on Selected Serum Biochemical Parameters
An interactive data table representing findings from a study on ketotic cows. mdpi.com
| Analyte | Change Following this compound Administration | Metabolic Significance |
|---|---|---|
| Non-Esterified Fatty Acids (NEFA) | Decreased | Indicates reduced lipolysis from adipose tissue. |
| Beta-hydroxybutyrate (BHB) | Decreased | Indicates a reduction in ketosis. |
| Ceramide Species | Decreased | Suggests modulation of sphingolipid metabolism and reduced lipotoxicity. |
| Glucose | Increased | Reflects the gluconeogenic property of this compound. |
| Glutamate | Increased | Indicates modulation of amino acid metabolism. |
| Proline | Increased | Indicates modulation of amino acid metabolism. |
Effects on Insulin Sensitivity and Hepatic Gluconeogenesis
This compound is well-known for its gluconeogenic properties, meaning it can be converted into glucose in the liver. mdpi.com This directly impacts glucose homeostasis. Studies in prepartum heifers have shown that oral administration of this compound leads to a linear increase in blood glucose and insulin concentrations. nih.gov The highest doses were able to return blood glucose and insulin levels to those observed before feed restriction, indicating a potent effect on glucose production. nih.gov
Interaction with Cellular Redox State (Lactate/Pyruvate Ratio)
This compound metabolism can significantly alter the cellular redox state, which is the balance between key electron carriers like NADH and NAD+. This balance is critical for the regulation of numerous metabolic pathways. A common indicator of the cytosolic NADH/NAD+ balance is the lactate-to-pyruvate ratio. nih.govnih.gov
Research using isolated perfused rat livers demonstrated that this compound caused a significant change in the extramitochondrial redox system. nih.gov Specifically, it led to a fivefold increase in the lactate/pyruvate ratio in the perfusate. nih.gov This increase was a result of both an increased uptake of pyruvate from the perfusate and a simultaneous release of lactate into it. nih.gov The study noted that these alterations are similar to those induced by ethanol, highlighting a substantial impact on cellular energy systems. nih.gov The intramitochondrial redox state, estimated by the beta-hydroxybutyrate/acetoacetate ratio, was affected to a lesser degree, showing a twofold increase. nih.gov This demonstrates a primary interaction with the cytosolic redox balance.
Table 2: this compound's Effect on Liver Redox State
An interactive data table based on findings from a perfused rat liver study. nih.gov
| Parameter | Observed Change | Implication |
|---|---|---|
| Lactate/Pyruvate Ratio | Fivefold Increase | Indicates a significant shift in the cytosolic NADH/NAD+ redox state towards a more reduced state. |
| Pyruvate Uptake | 0.8 µmol/g/min | Contributes to the shift in the lactate/pyruvate ratio. |
| Lactate Release | 1.8 µmol/g/min | Contributes to the shift in the lactate/pyruvate ratio. |
| Beta-hydroxybutyrate/ Acetoacetate Ratio | Twofold Increase | Indicates a less pronounced effect on the mitochondrial redox state. |
Toxicological Mechanisms of Propylene Glycol
Cellular and Subcellular Mechanisms of Propylene (B89431) Glycol Toxicity
The toxic effects of propylene glycol are multifaceted, involving direct actions on the central nervous system, kidneys, and metabolic pathways. At the cellular level, its lipophilic nature allows it to disrupt membrane integrity, while its metabolism contributes to acidosis and osmotic imbalances. mdnxs.com
This compound can exert direct effects on the central nervous system (CNS), leading to symptoms such as depression, agitation, and seizures. medilam.ac.irresearchgate.net Studies in developing animal models have demonstrated that this compound can induce widespread apoptotic neurodegeneration. nih.govwustl.edu This process of programmed cell death is particularly concerning in pediatric populations where the brain is undergoing critical periods of development. researchgate.netnih.gov The co-administration of this compound with other substances, such as phenobarbital or amyloid β₁₋₄₀, has been shown to produce excessive neurotoxicity in animal models, suggesting a synergistic effect that exacerbates neuronal damage. medilam.ac.irresearchgate.net The underlying mechanism may involve increased lipid peroxidation and a reduction in antioxidant enzymes like superoxide dismutase in the brain. medilam.ac.ir
This compound-mediated renal injury is a significant concern, with acute renal failure being reported in some cases. arizona.edunih.gov The primary mechanism appears to be injury to the proximal renal tubular cells. arizona.edunih.gov Due to its lipophilic properties, this compound can enter the lipid bilayer of these cells, causing cytotoxic effects and disrupting cellular membrane integrity. mdnxs.com This leads to swelling and vacuole formation within the proximal renal tubules, a condition known as osmotic nephrosis. mdnxs.comarizona.edu This cellular damage impairs tubular function and can result in acute kidney injury. mdnxs.comresearchgate.net The risk of renal toxicity is heightened in patients with pre-existing kidney disease. mdnxs.com
This compound is an osmotically active substance that can lead to hyperosmolality when it accumulates in the blood. nih.gov This increase in serum osmolality results in an elevated osmolar gap, which is the difference between the measured serum osmolality and the calculated serum osmolality. emcrit.orgdroracle.ai An osmolar gap greater than 20 mOsm/L is often suggestive of the presence of an unmeasured, osmotically active substance like this compound. mdnxs.comdroracle.ai The osmotic effect of this compound can contribute to various clinical manifestations, and the osmolar gap can be used as a screening tool for suspected this compound intoxication. researchgate.netnih.gov
Table 1: Factors Contributing to an Elevated Osmolal Gap
| Substance/Condition | Anion Gap Status | Typical Osmolal Gap |
| This compound | High | Elevated |
| Ethylene (B1197577) Glycol | High | Elevated |
| Methanol | High | Elevated |
| Ethanol (B145695) | Normal or High | Elevated |
| Isopropanol | Normal | Elevated |
| Ketoacidosis | High | Elevated |
| Renal Failure | High | Elevated |
This table is for illustrative purposes and values can vary based on individual patient factors.
The metabolism of this compound is a key contributor to its toxicity. mdnxs.com Approximately 50% of this compound is metabolized in the liver by alcohol dehydrogenase and aldehyde dehydrogenase to various organic acids, including L-lactate and D-lactate. mdnxs.com The accumulation of these acidic metabolites, particularly lactic acid, can lead to a high anion gap metabolic acidosis. nih.govebmconsult.com The anion gap, calculated as (Na⁺) - (Cl⁻ + HCO₃⁻), is typically elevated in this compound toxicity due to the presence of these unmeasured anions. nih.govdroracle.ai This metabolic acidosis can be a life-threatening complication. gavinpublishers.comdroracle.ai
Table 2: Common Causes of High Anion Gap Metabolic Acidosis (HAGMA)
| Cause | Metabolite(s) |
| This compound | Lactic acid, pyruvic acid |
| Ethylene Glycol | Glycolic acid, oxalic acid |
| Methanol | Formic acid |
| Salicylates | Salicylic acid, lactic acid, ketoacids |
| Uremia | Uremic acids |
| Diabetic Ketoacidosis | β-hydroxybutyrate, acetoacetate |
| Lactic Acidosis (other causes) | Lactic acid |
This table provides a summary of common causes and their associated acidic metabolites.
This compound can interfere with cellular energy metabolism by altering mitochondrial function. Studies have shown that this compound can decrease mitochondrial metabolic activity. nih.gov In isolated perfused rat livers, this compound was found to significantly change the extramitochondrial redox state, evidenced by a fivefold increase in the lactate (B86563) to pyruvate (B1213749) ratio. nih.gov The intramitochondrial redox state was also affected, though to a lesser degree. nih.gov These alterations in cellular energy systems can have widespread effects on cellular function and viability. nih.gov Furthermore, disruptions in the metabolism of D-lactate, a metabolite of this compound, have been linked to mitochondrial dysfunction and oxidative stress. researchgate.net
In vitro studies using primary cultured human proximal tubule cells have demonstrated that this compound can lead to a decrease in the lysosomal accumulation of neutral red. nih.gov This suggests that this compound can impair lysosomal function. Lysosomes play a crucial role in cellular waste degradation and recycling, and their dysfunction can contribute to cellular injury. The toxicity observed in these studies was attributed to both a specific mechanism related to this compound and a secondary, non-specific mechanism. nih.gov
Oxidative Stress Induction (e.g., Thiobarbituric Acid-Reactive Substances, Glutathione Depletion)
This compound has been shown to induce oxidative stress in cellular systems, a state characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. This imbalance can lead to cellular damage. The induction of oxidative stress by this compound is evidenced by changes in established biomarkers.
In a study involving primary cultures of human proximal tubule (HPT) cells, exposure to this compound was associated with a 35% increase in cellular thiobarbituric acid-reactive substances (TBARS), which are products of lipid peroxidation and a key indicator of oxidative stress. nih.gov Concurrently, a 20% decrease in glutathione, a crucial intracellular antioxidant, was observed in these cells. nih.gov
Similarly, studies in mice have demonstrated that the administration of this compound can lead to nephrotoxicity induced by oxidative stress. nih.gov In these studies, a significant increase in malondialdehyde, a principal TBARS, was noted in the kidneys. nih.gov Furthermore, the activities of key antioxidant enzymes, including superoxide dismutase, catalase, and glutathione peroxidase, were significantly decreased following treatment with this compound. nih.gov
Conversely, in a different biological context, this compound has been observed to alleviate oxidative stress. In ketotic cows, administration of this compound led to increased activities of superoxide dismutase and glutathione peroxidase. nih.govastctjournal.org This suggests that the impact of this compound on oxidative stress may be dependent on the specific physiological or pathological condition.
Table 1: Effects of this compound on Oxidative Stress Markers
| Biomarker | Observed Effect | Model System | Reference |
|---|---|---|---|
| Thiobarbituric Acid-Reactive Substances (TBARS)/Malondialdehyde | Increase | Human Proximal Tubule Cells, Mice Kidneys | nih.govnih.gov |
| Glutathione (GSH) | Decrease | Human Proximal Tubule Cells | nih.gov |
| Superoxide Dismutase (SOD) | Decrease | Mice Kidneys | nih.gov |
| Superoxide Dismutase (SOD) | Increase | Ketotic Cows | nih.govastctjournal.org |
| Catalase (CAT) | Decrease | Mice Kidneys | nih.gov |
| Glutathione Peroxidase (GSH-Px) | Decrease | Mice Kidneys | nih.gov |
| Glutathione Peroxidase (GSH-Px) | Increase | Ketotic Cows | nih.govastctjournal.org |
Cellular Proliferation (Thymidine Incorporation)
The impact of this compound on cellular proliferation has been investigated using the thymidine incorporation assay, a method that measures the incorporation of radiolabeled thymidine into new strands of DNA during cell division. thermofisher.comrevvity.com Studies on primary cultures of human proximal tubule (HPT) cells have demonstrated that exposure to this compound can lead to cytotoxicity, which is marked by a decrease in thymidine incorporation. nih.gov This finding indicates an inhibitory effect on the proliferation of these cells. The research utilized racemic, sinister (S), and rectus (R) forms of this compound to investigate its effects over a period of up to six days. nih.gov
Molecular Mechanisms of this compound-Induced Cellular Injury
Enantiomer-Specific vs. Non-Specific Mechanisms of Toxicity
This compound exists as two stereoisomers, or enantiomers: (R)-propylene glycol and (S)-propylene glycol. Research into the toxicity of these individual enantiomers has been conducted to determine if the toxic effects are stereospecific.
In a study on human proximal tubule cells, the observed toxicity was attributed to both a this compound-specific mechanism and a secondary mechanism that did not show any enantiomeric specificity. nih.gov This suggests that while some toxic effects are general to the molecule, others might be influenced by its spatial configuration.
However, studies in animal models have largely pointed towards non-specific mechanisms of acute and subacute toxicity. In an acute oral toxicity study in mice, the median lethal doses (LD50) for the R-enantiomer, S-enantiomer, and the racemic mixture were found to be similar, suggesting no significant difference in acute toxicity between the enantiomers. nih.govnih.gov Furthermore, a 28-day subacute toxicity study in mice also revealed no difference in toxicity among the R-PG, S-PG, and RS-PG groups. nih.govnih.gov Similarly, a study on zebrafish larvae found that exposure to R-, S-, and RS-propylene glycol did not result in significant differences in basic developmental toxicity. researchgate.net
Table 2: Acute Oral Toxicity of this compound Enantiomers in Mice
| Enantiomer | Median Lethal Dose (LD50) (g/kg) | Reference |
|---|---|---|
| (R)-Propylene Glycol | 22.81 | nih.govnih.gov |
| (S)-Propylene Glycol | 26.62 | nih.govnih.gov |
| (RS)-Propylene Glycol (Racemic) | 24.92 | nih.govnih.gov |
Impact on Membrane Dynamics and Permeability (e.g., Water Pore Formation)
This compound is known to interact with cellular membranes, altering their dynamics and permeability. One of the significant effects of this interaction is the formation of water pores, which can facilitate the passage of substances across the membrane.
Molecular dynamics simulations have shown that this compound can induce pore formation in lipid bilayers, such as those composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC), at concentrations of 15 and 25 mol %. nih.gov This pore formation is accompanied by a thinning of the membrane and an increase in the disorder of the lipid acyl tails. nih.gov The presence of this compound enhances the permeation of small molecules like water by interacting with the bilayer interface. nih.gov
In a different context, this compound has been used to create nanopores in cellulose acetate (B1210297) membranes. The plasticization of the cellulose acetate chains by this compound, followed by the application of water pressure, leads to the formation of these pores. This further illustrates the ability of this compound to induce pore formation in different types of membranes.
Interaction with Lipid Headgroups and Bilayer Structure
This compound's effects on membrane structure are largely initiated by its interaction with the lipid headgroups at the bilayer interface. Molecular dynamics simulations have consistently shown that this compound molecules tend to localize in the hydrophilic headgroup regions of various lipid bilayers, including those of the stratum corneum and phospholipid bilayers like DPPC and DOPC. nih.gov
By positioning itself at the interface, this compound can disrupt the existing hydrogen bond network. It has been observed to occupy the lipid-water hydrogen-bonding sites, leading to a decrease in the number of lipid-water hydrogen bonds and partial dehydration of the lipid headgroups. nih.gov This interaction with the headgroups can cause a lateral expansion of the membrane. nih.gov Furthermore, this compound has a slight disordering effect on the lipid tails, particularly in the upper portion near the interface, and can cause a decrease in the bilayer thickness. nih.gov
Cholesterol Extraction from Stratum Corneum Lipids
The stratum corneum, the outermost layer of the skin, has a unique lipid composition that includes cholesterol, which is crucial for its barrier function. This compound has been identified as a substance that can alter the composition of these lipids.
Experimental studies have demonstrated that this compound has the ability to extract cholesterol from the stratum corneum. nih.gov This extraction of lipids can lead to a reorganization of the stratum corneum's structure. Research using porcine stratum corneum samples has further investigated this effect, noting that while pure this compound extracted fewer lipids compared to certain blends, it still contributes to the loosening of lipid packing. The extraction of cholesterol and other lipids by this compound is a key mechanism by which it can enhance the penetration of other substances through the skin.
Influence on Intracellular Calcium Homeostasis
The precise toxicological mechanisms of this compound are not fully understood. nih.gov However, research into its effects on skeletal muscle suggests that this compound-mediated damage may be caused by an intracellular mechanism rather than a direct action on the sarcolemma. nih.gov Studies have indicated that this mechanism may involve the disruption of intracellular calcium homeostasis. nih.gov In experiments using frog muscle preparations, the presence of this compound was shown to increase twitch tension. nih.gov This effect is thought to be related to this compound's ability to facilitate the release of transmitters from nerve terminals and increase the acetylcholine sensitivity of the muscle endplate, actions that can be influenced by calcium dynamics. nih.gov
Comparative Toxicology of this compound and Related Glycols (e.g., Ethylene Glycol, Dithis compound)
This compound induces remarkably fewer adverse effects in both humans and animals than ethylene glycol. nih.gov The toxicity of ethylene glycol is significantly greater than that of this compound from the standpoint of lethality, acute effects, and reproductive, developmental, and kidney toxicity. nih.govsemanticscholar.org
The primary reason for this difference lies in their metabolic pathways. Ethylene glycol is metabolized in the body to toxic compounds, including glyoxal and oxalic acid. quora.com this compound, in contrast, is oxidized into lactic acid and pyruvic acid, which are normal, harmless intermediates in cellular metabolism. quora.com
Dithis compound also demonstrates a low toxicity profile, similar to this compound. niranchemical.com However, its applications are more limited, and it is not approved for use in food or drugs in most countries, unlike pharmaceutical-grade this compound. niranchemical.com
| Feature | This compound (PG) | Ethylene Glycol (EG) | Dithis compound (DPG) |
|---|---|---|---|
| Relative Toxicity | Low; considerably less toxic than ethylene glycol. quora.com | High; toxicity significantly exceeds that of this compound. nih.govsemanticscholar.org | Low. niranchemical.com |
| Oral LD50 (Rat) | ~20,000 mg/kg niranchemical.com | Data not specified in sources. | ~15,000 mg/kg niranchemical.com |
| Key Toxic Metabolites | Lactic acid, pyruvic acid (normal metabolic products). quora.com | Glyoxal, oxalic acid (toxic). quora.com | Data not specified in sources. |
| Primary Target Organ for Toxicity | Reversible hematological changes in some animals at high doses. nih.gov | Kidney. nih.govsemanticscholar.org | Kidney lesions reported at very high IV doses in rabbits. quora.com |
| Regulatory Status (Food/Drug) | FDA-approved as a food additive (E1520) and pharmaceutical excipient. niranchemical.com | Not "generally recognized as safe" (GRAS); uses are restricted. nih.govsemanticscholar.org | Not approved for ingestible or injectable formulations. niranchemical.com |
Risk Assessment and Regulatory Science of this compound Exposure
This compound has undergone extensive safety evaluations by multiple regulatory and scientific bodies, which consistently conclude that it presents a very low risk to human health. nih.govresearchgate.net It is classified as "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food, beverages, and pharmaceuticals. rawsource.com Furthermore, it is classified as non-hazardous under major international chemical safety standards, including those from the Occupational Safety and Health Administration (OSHA) and the EU's REACH regulation. rawsource.com
Agencies such as the Agency for Toxic Substances and Disease Registry (ATSDR) and the National Toxicology Program (NTP) have developed comprehensive toxicological profiles and reviews for this compound to assess health effects and identify data needs. nih.govcdc.gov These profiles are peer-reviewed by experts in toxicology and are used to establish Minimal Risk Levels (MRLs) to inform health professionals. cdc.gov
A key aspect of the regulatory science surrounding this compound involves controlling for potentially toxic contaminants. Ethylene glycol and diethylene glycol are known contaminants of this compound that present a public health risk. entrytoregulatory.com In response to fatalities linked to adulterated products, regulatory bodies have updated standards. entrytoregulatory.com For instance, the European Pharmacopeia monograph for this compound was updated to include specific limits for these contaminants:
Ethylene glycol: Not more than 620 ppm entrytoregulatory.com
Diethylene glycol: Not more than 0.10% entrytoregulatory.com
This update, set to be enforced in January 2025, reflects the ongoing commitment of regulatory agencies to ensure the safety of this compound used in medicinal and other products by controlling for harmful impurities. entrytoregulatory.com
Propylene Glycol in Advanced Materials Science and Engineering
Polymer Chemistry and Propylene (B89431) Glycol Applications
Propylene glycol is a fundamental building block and modifier in polymer chemistry. persianutab.com It is extensively used as a raw material in the production of various resins, including unsaturated polyester (B1180765), polyurethane, and alkyd resins. lanhechem.com Approximately 45% of all this compound produced is utilized in the synthesis of high-performance polymers. persianutab.comcnadditives.com
Feedstock for Unsaturated Polyester Resins
This compound is a key intermediate raw material for producing high-performance unsaturated polyester resins (UPR). propylene-glycol.comvinayakorganics.in These resins are synthesized through the polycondensation reaction of diols with a combination of saturated and unsaturated dicarboxylic acids or their anhydrides. researchgate.nettandfonline.com In typical formulations, this compound serves as the primary diol, reacting with acids like maleic anhydride (B1165640) and phthalic anhydride. researchgate.netchalcogen.ro The resulting polyester is then dissolved in a reactive diluent, such as styrene, to create the final UPR formulation. researchgate.net
The properties of the cured resin are highly dependent on the specific reactants and their relative proportions. persianutab.comresearchgate.net The methyl group in this compound reduces the crystallinity of the resin, which improves its compatibility with reactive diluents like styrene. chalcogen.ro Research has shown that while using 100% this compound is common, blending it with other glycols like ethylene (B1197577) glycol or diethylene glycol can optimize the mechanical properties of the final product. tandfonline.comchalcogen.ro For instance, a better balance of properties such as tensile strength, impact resistance, and surface hardness is achieved when this compound is mixed with 30% ethylene glycol or 20% diethylene glycol. persianutab.comtandfonline.com These tailored UPRs are used in a variety of applications, including fiber-reinforced plastics, marine construction, automotive parts, and coatings. persianutab.comlanhechem.compropylene-glycol.com
Synthesis of Polyurethanes via Oligomers and Polymers from Propylene Oxide
This compound and its precursor, propylene oxide, are fundamental to the synthesis of polyurethanes. propylene-glycol.comwikipedia.org Between 60% and 70% of propylene oxide is converted into polyether polyols, which are the primary building blocks for polyurethane plastics. wikipedia.orgwikipedia.org This conversion is achieved through a ring-opening polymerization of propylene oxide, a process known as alkoxylation. wikipedia.org The initiator for this polymerization is typically an alcohol, and the catalyst is a base, such as potassium hydroxide. wikipedia.org
The resulting poly(this compound) (PPG) oligomers and polymers are diols (containing two hydroxyl groups) that can react with diisocyanates, such as isophorone (B1672270) diisocyanate (IPDI), to form polyurethane chains. researchgate.net These PPG-based polyols confer elastomeric properties to the polyurethanes. researchgate.netuliege.be The reaction of PPG with diisocyanates like diphenylmethane (B89790) diisocyanate (MDI) is a widely used method to create isocyanate pre-polymers for various polyurethane applications. google.com By varying the molecular weight of the PPG and the type of diisocyanate, a wide range of polyurethanes with different characteristics—from flexible foams for furniture to rigid foams for insulation—can be produced. researchgate.netnih.gov
Role as a Plasticizer in Polymer Blends (e.g., Poly(methyl methacrylate))
Poly(this compound) (PPG) is utilized as a high molecular weight plasticizer to enhance the flexibility and processability of glassy polymers like poly(methyl methacrylate) (PMMA). nih.govnih.govresearchgate.net Plasticizers are added to polymers to increase their plasticity and elasticity. nih.gov When blended with PMMA, PPG molecules position themselves between the polymer chains, weakening the intermolecular forces and increasing segmental mobility. mdpi.com
This plasticizing effect allows for the modification of the material's mechanical and thermomechanical properties. nih.gov An advantage of using PPG over low molecular weight plasticizers is its reduced tendency to migrate and exude from the polymer matrix during manufacturing and use. nih.govresearchgate.net Furthermore, PPG exhibits greater compatibility with the PMMA matrix compared to poly(ethylene glycol), allowing for a more uniform distribution and a higher possible content of the plasticizer within the blend. nih.govresearchgate.net Studies have successfully created homogeneous PMMA-PPG materials with up to 30 wt.% of PPG. nih.gov
Impact on Glass Transition Temperature and Mechanical Properties of Polymers
The addition of this compound and its polymers has a significant and predictable impact on the thermal and mechanical properties of the host polymer. nih.govresearchgate.net One of the most direct effects is the reduction of the glass transition temperature (Tg), which is the temperature at which a rigid, glassy polymer becomes more flexible and rubbery. mdpi.com
In blends of PMMA and PPG, dynamic mechanical thermal analysis shows a consistent decrease in Tg as the concentration of PPG increases. researchgate.netmdpi.com Research has demonstrated that this relationship is linear; the Tg of the blend decreases linearly with the increasing molar fraction of this compound units. nih.govnih.govmdpi.com This effect is more pronounced with lower molecular weight PPG. nih.govmdpi.com For example, in one study, the Tg of PMMA was reduced from approximately 125°C to below 80°C with the addition of 30 wt.% of PPG (Mn 446).
The mechanical properties are also altered. The introduction of PPG into the PMMA matrix reduces the material's stiffness and strength. mdpi.com As the PPG content increases, the elastic modulus, yield stress, and yield strain all decrease. researchgate.netmdpi.com This is because the PPG molecules effectively shield the PMMA chains from each other, reducing the interactions between them. mdpi.com Similarly, in poly(vinyl alcohol) (PVA) films, increasing PG content changes the material from hard and brittle to soft and tough, decreasing tensile strength while increasing the elongation at break. scispace.comaip.org This allows for the precise control and design of materials with specific thermal and mechanical characteristics for a wide range of applications. nih.govresearchgate.net
Table 1: Effect of Poly(this compound) Content on PMMA Properties Data derived from studies on PMMA plasticized with PPG (Mn 446). Source: researchgate.netmdpi.com
| PPG Content (wt. %) | Glass Transition Temp. (Tg) (°C) | Elasticity Modulus (GPa) | Yield Stress (MPa) |
| 0 | ~125 | ~1.2 | ~70 |
| 2 | ~118 | ~1.1 | ~65 |
| 5 | ~105 | ~1.0 | ~55 |
| 10 | ~95 | ~0.8 | ~40 |
| 30 | <80 | <0.1 | Not applicable |
Cryopreservation Science and this compound
This compound is a widely used cryoprotective agent (CPA) in the field of cryopreservation, which involves preserving cells, tissues, and organs at sub-zero temperatures. cryorepository.com Its primary function is to mitigate the cellular damage that occurs during the freezing and thawing processes. coopersurgical.com
Mechanisms of Cryoprotection by this compound
This compound is classified as a small, cell-permeable cryoprotectant, meaning it can cross cell membranes to protect intracellular structures. cryorepository.comcoopersurgical.com Its protective effects are attributed to several key mechanisms:
Lowering the Freezing Point: Like other antifreezes, this compound disrupts the hydrogen bonding between water molecules, which lowers the freezing point of the intracellular and extracellular solution. cryorepository.comcoopersurgical.com This colligative property reduces the likelihood of ice crystal formation, which is a primary cause of mechanical damage to cell structures. cryorepository.com
Vitrification: At high concentrations, this compound helps a solution to vitrify upon rapid cooling. cryorepository.com Vitrification is the transition of a liquid into a glass-like amorphous solid, completely avoiding the formation of damaging ice crystals. cryorepository.comtrjfas.org This "glassy" state retains the normal molecular distribution of the liquid but in a super-cooled, extremely viscous form. trjfas.org
Water Replacement and Macromolecule Stabilization: As a penetrating CPA, this compound can replace water molecules in the hydration shells surrounding essential biomolecules like proteins and lipids. cryorepository.com This action helps to stabilize the native structure of these macromolecules during the dehydration that occurs as extracellular ice forms. cryorepository.com
Reduction of Osmotic Stress: The process of adding and removing cryoprotectants can induce significant osmotic stress on cells. The controlled, stepwise addition of this compound helps to manage these volume changes, minimizing osmotic injury to the cells. cryorepository.com
The effectiveness of this compound is often enhanced when used in combination with other cryoprotectants, such as dimethyl sulfoxide (B87167) (DMSO) or non-permeating sugars like sucrose. trjfas.orgglobalscienceresearchjournals.org These mixtures can reduce the toxicity associated with the high concentrations of a single agent while providing a synergistic protective effect. trjfas.orgnih.gov
Table 2: Summary of Cryoprotection Mechanisms of this compound
| Mechanism | Description | Primary Effect |
| Freezing Point Depression | Disrupts water hydrogen bonds, lowering the temperature at which ice forms. | Reduces ice crystal formation and cellular exposure time to damaging temperatures. cryorepository.com |
| Vitrification | Promotes the formation of a glass-like solid instead of a crystalline solid upon cooling. | Prevents lethal intracellular and extracellular ice crystal damage. cryorepository.comtrjfas.org |
| Water Replacement | Replaces water molecules in the hydration layer of proteins and membranes. | Stabilizes the structure of macromolecules during dehydration and freezing. cryorepository.com |
| Osmotic Buffering | Allows for controlled cell dehydration and rehydration. | Minimizes damage from excessive cell shrinkage or swelling. cryorepository.com |
Drug Delivery Systems and this compound
In pharmaceutical technology, this compound is widely employed as a chemical penetration enhancer to overcome the formidable barrier of the skin's outermost layer, the stratum corneum, in transdermal drug delivery (TDD). nih.govnih.govacs.org Its inclusion in topical formulations facilitates the transport of drugs through the skin and into the bloodstream. nih.gov this compound can function in multiple ways; it can act as a solvent or co-solvent, which increases the thermodynamic activity of a drug, and it can be used alone or in combination with other enhancers. nih.govtandfonline.com
Studies have demonstrated its efficacy in increasing the skin permeation of various drugs. For the drug bupranolol, this compound increased the permeation rate across rat skin at all concentrations tested, with the flux increasing linearly up to a 30% w/v concentration. tandfonline.com At a 30% concentration, it produced a five-fold increase in permeation compared to the control. tandfonline.com Furthermore, specialized delivery systems known as "proposomes"—liposomes that incorporate this compound—have been developed to leverage a synergistic effect between the phospholipids (B1166683) of the liposome (B1194612) and this compound to enhance drug penetration into the skin. tbzmed.ac.ir
Molecular dynamics (MD) simulations have provided significant insight into the mechanisms by which this compound enhances skin permeability at the molecular level. nih.govnih.govacs.org These studies reveal that this compound primarily interacts with the lipids of the stratum corneum. nih.gov
The key mechanistic findings include:
Localization at the Interface: this compound molecules tend to localize in the hydrophilic headgroup regions of the lipid bilayer at the interface between the lipid and water phases. nih.govnih.govacs.org
Disruption of Hydrogen Bonding: By positioning themselves at the interface, this compound molecules occupy the sites where lipids and water would normally form hydrogen bonds. nih.govnih.govacs.org This leads to a partial dehydration of the lipid headgroups. acs.org
Increased Lipid Disorder: this compound increases the mobility and disorder of the lipid structures, particularly affecting the lipid acyl tails in a manner that is dependent on its concentration. nih.govnih.govacs.org This disruption makes the stratum corneum barrier less rigid and more permeable.
Pore Formation: At higher concentrations, such as 15 and 25 mol %, MD simulations have shown that this compound can induce the formation of transient pores in the lipid membrane, creating direct pathways for permeation. acs.org
Collectively, these interactions disrupt the highly organized structure of the stratum corneum lipids, reducing the skin's barrier function and thereby enhancing the permeation of drug molecules. nih.govmdpi.com
Role as a Chemical Penetration Enhancer in Transdermal Delivery
Influence on Stratum Corneum Permeability
This compound (PG) is a widely utilized chemical penetration enhancer in dermatological and transdermal formulations, primarily due to its significant influence on the permeability of the stratum corneum (SC), the outermost layer of the skin. nih.govnih.gov The SC serves as the principal barrier to drug absorption, and PG's effectiveness stems from its ability to interact with and modify this barrier at a molecular level. nih.govacs.org
Research, including molecular dynamics simulations, has elucidated several mechanisms by which PG enhances skin permeability. One primary action is the interaction with the SC's intercellular lipids. nih.gov PG has been shown to penetrate the skin and partition into the SC, where it localizes within the hydrophilic headgroup regions of the lipid bilayers. nih.govacs.orgnih.gov By occupying the hydrogen-bonding sites between the lipid headgroups and water, PG disrupts the highly ordered lipid structure. nih.govacs.org This disruption leads to an increase in the mobility and disorder of the lipid tails, effectively making the lipid matrix more fluid and permeable. nih.govnih.govnih.gov Some studies also suggest that PG may extract cholesterol from the SC, further contributing to the destabilization of the lipid lamellae. nih.govacs.org
The enhancing effect of PG is concentration-dependent. researchgate.net Studies have shown that as the concentration of PG increases, so does the mobility of SC lipids and proteins, up to a certain point. nih.govresearchgate.net A saturation level can be reached, after which a further increase in PG concentration does not lead to a greater increase in molecular mobility. nih.govresearchgate.net Furthermore, at very high concentrations, glycols can have a dehydrating effect, which may lead to a non-monotonic response where the highest concentration does not correspond to the highest permeation enhancement. nih.gov
Table 1: Summary of this compound's Molecular Effects on the Stratum Corneum
| Affected Component | Mechanism of Action | Resulting Effect on SC | Reference |
|---|---|---|---|
| Intercellular Lipids | Localizes in hydrophilic headgroup regions and occupies hydrogen-bonding sites. | Increases lipid mobility and disorder; disrupts lateral packing. | nih.govacs.orgnih.gov |
| Intercellular Lipids | May extract cholesterol from the lipid lamellae. | Weakens the lipid barrier structure. | nih.govacs.org |
| Keratin | Binds to hydrogen bonding sites within the protein structure. | Dissolves keratin, weakening corneocyte integrity. | mdpi.com |
| Overall SC Structure | Alters the lipidic order to a more disordered structure. | Increases permeability, especially for hydrophilic compounds. | nih.govresearchgate.net |
Co-solvent and Thermodynamic Activity Enhancement
Beyond its direct effects on the stratum corneum, this compound significantly enhances drug penetration by acting as a co-solvent, which increases the thermodynamic activity of the drug in the formulation. nih.gov The thermodynamic activity, or the effective concentration of a drug, is the primary driving force for its diffusion across a membrane like the skin. nih.govnih.gov For a drug to permeate the skin, it must first be dissolved in the vehicle; a higher degree of saturation in the vehicle generally corresponds to a higher thermodynamic activity.
PG is miscible with water and many organic solvents, making it an excellent co-solvent in various formulations. pharmiweb.com It is frequently used to dissolve poorly water-soluble drugs, thereby increasing their concentration in the vehicle. formulationbio.com This enhancement of solubility is critical for maintaining a high concentration gradient between the formulation and the skin. nih.gov
Often, PG is used in optimized binary or ternary solvent systems to maximize this effect. nih.govmdpi.com For instance, a mixture of PG and isopropyl alcohol was used as a co-solvent system for the drug flurbiprofen, where the addition of essential oils as penetration enhancers further increased permeation. mdpi.com Similarly, the combination of PG and ethanol (B145695) is common in topical and transdermal formulations. nih.gov Studies have shown that the maximum flux of a drug does not always occur from a vehicle in which it has the highest solubility. nih.gov For example, the maximum flux of aspirin (B1665792) was achieved from a vehicle of 80% ethanol and 20% PG, not 100% ethanol where its solubility was highest. nih.gov This indicates that the co-solvent system must be optimized not only for drug solubility but also for its ability to partition from the vehicle into the stratum corneum. nih.gov
Table 2: Example of a Co-solvent System Enhancing Drug Permeation
| Drug | Base Co-solvent System | Additional Enhancer (5% v/v) | Effect | Reference |
|---|---|---|---|---|
| Flurbiprofen | This compound:Isopropyl Alcohol (30:70% v/v) | Tulsi Oil | Enhanced the transdermal permeation rate. | mdpi.com |
| Flurbiprofen | This compound:Isopropyl Alcohol (30:70% v/v) | Turpentine Oil | Showed an additive effect on the skin permeation rate, more effective than Tulsi Oil. | mdpi.com |
| Trazodone Hydrochloride | This compound | Fennel Oil (10% w/w) | Significantly enhanced permeation, with an enhancement ratio of 9.25 compared to control. | mdpi.com |
Formulation Development for Topical and Transdermal Applications
This compound is a cornerstone in the development of a wide array of topical and transdermal drug delivery systems due to its dual role as a solvent and a penetration enhancer. nih.govscielo.br It is incorporated into various formulations, including gels, creams, ointments, and transdermal patches, to improve drug solubility, stability, and bioavailability. scielo.brelchemy.com Its inclusion helps to modify the barrier properties of the stratum corneum, thereby enhancing drug diffusion and absorption into the viable tissues. scielo.br
In the development of transdermal patches, PG is often a key component of the co-solvent mixture used to dissolve the active pharmaceutical ingredient (API) and control its release. scielo.br For example, in the development of an ibuprofen (B1674241) patch, a co-solvent system containing this compound, isopropyl alcohol, and polyethylene (B3416737) glycols was used. scielo.br The resulting formulations demonstrated a significantly higher flux of ibuprofen across the skin compared to other preparations. scielo.br
PG is also critical in the formulation of topical gels. researchgate.net It can act as a humectant and plasticizer, improving the physical characteristics of the gel while simultaneously enhancing the penetration of the active ingredient. formulationbio.com However, its concentration must be carefully optimized. In one study developing a gel with drug-loaded microspheres, a 10% concentration of this compound caused the gel to lose its consistency and the microspheres to separate, highlighting the need for precise formulation development. researchgate.net
Furthermore, PG is used as a vehicle for penetration enhancers of natural origin, such as essential oils. mdpi.com In studies investigating the transdermal delivery of estradiol (B170435), various essential oils were incorporated at a 10% (w/w) concentration in this compound. mdpi.com The results showed that niaouli oil in a PG vehicle increased the transdermal flux of estradiol by over 40-fold compared to the control group containing only PG and the drug, demonstrating PG's utility as a carrier in advanced formulations. mdpi.com
This compound as a Solvent and Vehicle in Pharmaceutical Formulations
This compound is a highly versatile excipient valued for its properties as a solvent and vehicle in a broad spectrum of pharmaceutical formulations, including oral, parenteral (injectable), and topical products. pharmiweb.comformulationbio.comelchemy.com Its chemical structure, containing two hydroxyl groups, allows it to dissolve a wide variety of substances, making it a more effective general solvent than glycerin for many applications. formulationbio.comelchemy.com
As a solvent, PG is used to dissolve active ingredients and ensure their uniform distribution throughout a formulation, which is crucial for consistent drug efficacy. pharmiweb.comelchemy.com It is capable of dissolving a diverse range of materials that are otherwise difficult to formulate, including:
Corticosteroids
Phenols
Sulfonamides
Barbiturates
Most alkaloids
Many local anesthetics
Vitamins A and D formulationbio.com
In parenteral formulations, PG serves as a vehicle for water-insoluble drugs, enabling their administration via injection. nih.gov However, the high osmolality of concentrated PG solutions is a factor that formulators must consider. nih.gov The osmolality of PG in distilled water is directly related to its concentration, ranging from 264 mOsm/L at 2% wt/vol to 15,200 mOsm/L at 100%. nih.gov
Beyond its role as a solvent, PG contributes multiple functions to a formulation. It is used as a stabilizer in suspensions and emulsions, a humectant in topical products to retain moisture, and a viscosity modifier to achieve the desired consistency. pharmiweb.com It can also act as a plasticizer in aqueous film-coating formulations and enhance the effectiveness of preservatives. pharmiweb.comformulationbio.com
Table 3: Multifunctional Roles of this compound as a Pharmaceutical Excipient
| Function | Description | Reference |
|---|---|---|
| Solvent | Dissolves a wide range of active ingredients for uniform distribution in oral, topical, and injectable formulations. | pharmiweb.com |
| Stabilizer | Helps prevent the separation of solid particles in suspensions and maintains the physical stability of emulsions. | pharmiweb.com |
| Humectant | Attracts and retains moisture, used in topical products to hydrate (B1144303) the skin. | pharmiweb.com |
| Viscosity Modifier | Adjusts the flow properties and consistency of liquid and semi-solid formulations. | pharmiweb.com |
| Plasticizer | Used in aqueous film-coating for tablets to improve flexibility and prevent cracking. | formulationbio.com |
| Preservative Enhancer | Improves the antimicrobial activity and stability of preservative systems in a formulation. | pharmiweb.com |
Encapsulation in Micellar Structures for Drug Solubility and Stability
In advanced drug delivery systems, this compound plays a crucial role in the formation and stability of lyotropic liquid crystalline structures, such as micellar solutions and gels. nih.gov These structures are often formed by block copolymers like poloxamers, which self-assemble in water to form micelles and are of great interest for encapsulating poorly soluble drugs. nih.gov The presence of a polar organic solvent like PG is often required in these formulations to enhance drug solubility and modify the properties of the delivery system. nih.gov
The inclusion of PG has a significant effect on the phase behavior and stability of poloxamer-based gels. nih.gov Research on ternary systems of Poloxamer 407, water, and a glycol has shown that the stability range of the liquid crystalline phases varies depending on the type of glycol used. nih.gov For instance, a micellar cubic phase of Poloxamer 407 can incorporate up to 5.5 parts of this compound per part of water by weight, a much larger amount than other glycols like glucose, indicating a high degree of compatibility. nih.gov
Studies using electron paramagnetic resonance (EPR) with spin probes have provided insight into the molecular interactions within these systems. uran.ua In solutions of Poloxamer 338, it was found that PG interacts with the hydrophilic shell of the micelles, likely through the formation of hydrogen bonds. uran.ua This is in contrast to solvents like ethanol, which can solvate the hydrophobic micelle cores. uran.ua The interaction of PG with the micelle surface affects the rheological properties of the solution and its ability to undergo thermally induced sol-gel transitions, a key feature for injectable drug depots that are liquid at room temperature but form a gel at body temperature. uran.ua The ability of a 20% Poloxamer 338 solution to form a gel is maintained with PG content up to 20%, but the properties of the gel change at higher PG concentrations. uran.ua
Environmental Fate and Ecotoxicology of Propylene Glycol
Environmental Distribution and Partitioning
The physical and chemical properties of propylene (B89431) glycol are key determinants of its distribution in the environment. researchgate.net Once released, its high water solubility and low volatility mean it will primarily be transported in aqueous media. cdc.gov
Miscibility in Water and Low Volatility
Propylene glycol is characterized by its complete miscibility with water, meaning it can dissolve in water in all proportions. wikipedia.orgatamankimya.comalliancechemical.com This high solubility is a primary factor governing its environmental behavior. cdc.govhydratech.co.uk Concurrently, it possesses very low volatility and a high boiling point, indicating it does not readily evaporate into the atmosphere from water or soil. nih.govwikipedia.orgalliancechemical.com Its low vapor pressure and low Henry's Law constant further confirm that volatilization from surface water is not a significant environmental transport process. cdc.govhydratech.co.uk
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Appearance | Colorless, viscous liquid | wikipedia.org |
| Water Solubility | Miscible | wikipedia.orgatamankimya.com |
| Boiling Point | 188.2 °C | wikipedia.orgalliancechemical.com |
| Vapor Pressure | 0.0036 to 20 Pa at 25 °C | researchgate.net |
| Henry's Law Constant | 1.2x10⁻⁸ to 1.7x10⁻⁸ atm-m³/mole | cdc.gov |
Association with Surface Water, Soil, and Groundwater
Due to its high water solubility and low tendency to evaporate, this compound released into the environment will predominantly associate with surface water, soil, and related groundwater compartments. nih.gov Major sources of release include manufacturing waste streams and the disposal of industrial and consumer products, with aircraft de-icing solutions being a significant contributor. cdc.govdtic.mil Its properties ensure that it is transported primarily through aqueous media, and upon release to land, it has the potential to leach into groundwater. cdc.govolympianwatertesting.com Studies have confirmed the presence of this compound in groundwater near airports on a seasonal basis. dtic.mil
Affinity for Soil and Sediment Particles
This compound exhibits a low affinity for soil and sediment particles. nih.gov This is quantified by its low organic carbon-normalized partition coefficient (Koc), which indicates that adsorption to soil or sediment is not a significant process. researchgate.netcdc.gov Consequently, this compound is expected to be highly mobile in soil and is not likely to be retained by soil particles, which enhances its potential to leach from soil into groundwater. cdc.gov This mobility also means the compound remains bio-available within these environmental media. nih.gov
Environmental Degradation Pathways
This compound is not considered persistent in the environment because it is rapidly degraded in all environmental media through both non-biological and biological processes. cdc.govwikipedia.org
Abiotic Degradation (e.g., Reaction with Hydroxyl Radicals in Air)
In the atmosphere, this compound that exists in vapor form undergoes rapid abiotic degradation. hydratech.co.uk The primary mechanism is photochemical oxidation through reaction with photochemically-generated hydroxyl radicals (•OH). nih.govcdc.gov This reaction is relatively fast, with an estimated atmospheric half-life of approximately 1.7 to 11 hours, or 20 to 32 hours according to other estimates. nih.govresearchgate.nethydratech.co.uk This rapid degradation, combined with its efficient removal from the air by rain (wet deposition), results in a very low potential for long-range atmospheric transport. nih.gov
Aerobic Biodegradation in Aquatic and Terrestrial Environments
Biodegradation is the most significant degradation pathway for this compound in water and soil. cdc.gov It is readily biodegradable under aerobic conditions in freshwater, seawater, and soil by a wide variety of microorganisms. nih.govwikipedia.org Numerous studies have shown that it meets the criteria for being "readily biodegradable," meaning it is not expected to persist in aquatic or terrestrial environments. nih.govhydratech.co.uk
In water, the half-life of this compound is estimated to be between 1 to 4 days under aerobic conditions. cdc.govccme.ca In soil, the half-life is expected to be similar to or even less than that in water. cdc.govccme.ca The rate of biodegradation in soil is influenced by several factors, including temperature, soil organic content, and the concentration of the glycol itself. cdc.gov For instance, at a concentration below 6,000 mg/kg, the average biodegradation rate was found to be 27.0 mg/kg of soil per day at 8°C and 93.3 mg/kg of soil per day at 25°C. cdc.gov Bacterial species, such as those from the genus Pseudomonas, have been identified as key players in the aerobic degradation of this compound in soil. researchgate.netnih.gov The process requires sufficient oxygen, and in cases of large releases, this can lead to a depletion of dissolved oxygen in water bodies. hydratech.co.ukccme.ca
Table 2: Environmental Degradation Half-Life of this compound
| Environment | Degradation Process | Estimated Half-Life | Reference |
|---|---|---|---|
| Air | Reaction with Hydroxyl Radicals | 1.7 - 11 hours | nih.govresearchgate.net |
| Water (Aerobic) | Biodegradation | 1 - 4 days | cdc.govccme.ca |
| Water (Anaerobic) | Biodegradation | 3 - 5 days | cdc.govccme.ca |
| Soil | Biodegradation | ≤ 1 - 5 days | cdc.govccme.ca |
Anaerobic Biodegradation
This compound is subject to biodegradation by various microorganisms under anaerobic conditions. cdc.gov The half-life for the biotransformation of this compound is estimated to be between 3 to 5 days under anaerobic conditions in water and likely similar or even shorter in soil. cdc.gov
In anoxic soil environments, such as those found in rice fields, strains of sulfate-reducing bacteria like Desulfovibrio have been shown to degrade this compound. cdc.gov The soil microbe Clostridium glycolicum also degrades this compound anaerobically, producing acid and alcohol end products. cdc.gov Research on this compound-based aircraft deicing fluids (ADF) has identified propionaldehyde, n-propanol, and propanoic acid as major metabolites during anaerobic degradation. dtic.mil The distinctive odors sometimes associated with deicer runoff are likely due to the formation of propionaldehyde, though hydrogen sulfide (B99878) and mercaptans could also be contributing factors. dtic.mil
Studies using anaerobic complete-mix stirred tank reactors have demonstrated that under these conditions, this compound is often converted to propionic acid and other intermediates. ascelibrary.org In laboratory-scale anaerobic digesters, both ethylene (B1197577) and this compound deicing solutions have been successfully treated. ascelibrary.org Furthermore, investigations using a methanogenic culture confirmed that this compound is completely biodegradable under these anaerobic conditions. nih.gov
The efficiency of anaerobic biodegradation can be influenced by environmental factors. For example, at lower temperatures like 4°C, significant degradation may not occur, potentially allowing this compound to move into deeper soil layers or groundwater. nih.gov The presence of nutrients, particularly nitrogen and phosphorus, can also limit the rate of degradation. dtic.mil Microbial communities, including phyla such as Firmicutes and Bacteroidetes, along with methanogenic archaea like Methanobacterium and Methanoculleus, play a significant role in the anaerobic removal of this compound. researchgate.net
Biodegradation in Wastewater Treatment Plants
This compound is effectively removed in municipal wastewater treatment plants (WWTPs) through biological processes. afit.eduresearchgate.net The activated sludge process, a common secondary treatment method, utilizes a diverse consortium of heterotrophic bacteria that readily consume organic compounds like this compound. afit.edu Studies have shown that these microorganisms can achieve high removal efficiencies of this compound from wastewater. researchgate.net
In laboratory-scale sequencing batch reactors using activated sludge from a municipal WWTP, heterotrophic bacteria were found to readily degrade this compound. afit.edunih.gov One study evaluated the performance of a bioreactor at different hydraulic retention times (18, 12, 6, and 4 hours) with an influent chemical oxygen demand (COD) of 1000 mg/L. The average removal efficiencies for this compound were 98.6%, 97.1%, 86.4%, and 62.2%, respectively. researchgate.net This indicates that with sufficient retention time, activated sludge is highly effective at biodegrading this compound. researchgate.net
Continuous laboratory biotreatment units have demonstrated an 88% removal of the incoming total oxygen demand (TOD) from this compound waste with a 12-hour residence time. epa.gov An up-flow anaerobic sludge bed (UASB) reactor treating domestic wastewater contaminated with this compound achieved over 80% total chemical oxygen demand (tCOD) removal on average when the aircraft deicing fluid (ADF) concentration was maintained at 1.05%. researchgate.net However, at higher ADF concentrations (greater than 1.20%), strong inhibition of the microbial process was observed. researchgate.net
While biodegradation is the primary removal mechanism, sorption to the activated sludge may also play a minor role in the fate of this compound in these systems. afit.edunih.gov The efficiency of the treatment can be affected by the presence of other substances. For instance, chlorinated ethers found in some glycol wastewaters can be toxic to microorganisms at high concentrations in batch systems, though they may be tolerated in continuous flow reactors. epa.gov
Ecotoxicity to Aquatic and Terrestrial Organisms
Acute and Chronic Toxicity to Freshwater Fish (e.g., LC50 values)
This compound generally exhibits low acute toxicity to freshwater fish. regulations.govhydratech.co.uk The lethal concentration required to kill 50% of a test population (LC50) is typically very high. hydratech.co.ukfao.org For instance, the 96-hour LC50 for the fathead minnow (Pimephales promelas) has been reported to be 55,770,000 µg/L (55,770 mg/L). epa.gov Other studies have found LC50 values for fish to be greater than 18,000 mg/L. hydratech.co.ukhydratechfluids.com
The U.S. Environmental Protection Agency (EPA) has established Tier II acute and chronic aquatic life values for this compound. epa.gov The Secondary Maximum Concentration (SMC), a one-hour average concentration that should not be exceeded more than once every three years, is calculated to be 700,000 µg/L (700 mg/L). epa.gov The Secondary Continuous Concentration (SCC), a four-day average concentration not to be exceeded more than once every three years, is 78,000 µg/L (78 mg/L). epa.gov
While this compound itself has low toxicity, large releases into aquatic environments can lead to a significant depletion of dissolved oxygen due to rapid biodegradation, which can in turn harm fish populations. hydratech.co.ukenvironex.net.aurawsource.com
Interactive Table: Acute Toxicity of this compound to Freshwater Fish
| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
|---|---|---|---|---|
| Pimephales promelas (Fathead Minnow) | LC50 | 55,770 | 96 hours | epa.gov |
| Freshwater Fish (unspecified) | LC50 | >18,000 | Not Specified | hydratech.co.ukhydratechfluids.com |
| Rainbow trout (Oncorhynchus mykiss) | LC50 | >100 | 96 hours | regulations.gov |
LC50 (Lethal Concentration 50%): The concentration of a chemical which kills 50% of the test organisms within a specified time. fao.orgeuropa.eu
Effects on Pelagic Invertebrates (e.g., Daphnia magna)
This compound is considered to have low acute toxicity to aquatic invertebrates such as Daphnia magna. hydratech.co.ukhydratechfluids.com Studies have reported high EC50 (Effective Concentration 50%) and LC50 (Lethal Concentration 50%) values, indicating that large concentrations are required to cause immobility or mortality. hydratech.co.ukhydratechfluids.com
For the cladoceran Ceriodaphnia dubia, a 48-hour EC50 of 18,340 mg/L has been measured. hydratechfluids.com This value was used to derive a Predicted No-Effect Concentration (PNEC) of 183 mg/L, incorporating an assessment factor of 100. hydratechfluids.com Another study focusing on Ceriodaphnia dubia reported a Genus Mean Acute Value (GMAV) of 18,340,000 µg/L (18,340 mg/L). epa.gov
Chronic toxicity studies have also been conducted. For example, research on the effects of propranolol (B1214883) on Daphnia magna showed that the pharmaceutical could reduce heart rate and decrease fecundity at certain concentrations. researchgate.net While these studies focus on other chemicals, they highlight the types of sublethal endpoints that can be assessed in aquatic invertebrates.
Interactive Table: Acute Toxicity of this compound to Pelagic Invertebrates
| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
|---|---|---|---|---|
| Ceriodaphnia dubia | EC50 | 18,340 | 48 hours | hydratechfluids.com |
| Ceriodaphnia dubia | GMAV | 18,340 | Not Specified | epa.gov |
| Daphnia magna | LC/EC50 | >18,000 | Not Specified | hydratech.co.uk |
EC50 (Effective Concentration 50%): The concentration of a chemical that causes a defined effect (e.g., immobilization) in 50% of the test organisms. researchgate.netGMAV (Genus Mean Acute Value): The geometric mean of all species mean acute values for a particular genus. epa.gov
Toxicity to Green Algae (e.g., Selenastrum capricornutum) and Bacteria
Toxicity to Green Algae: this compound demonstrates very low toxicity to green algae. hydratech.co.uk Measured EC50 values for algae, such as Selenastrum capricornutum (now known as Raphidocelis subcapitata), are reported to be greater than 18,000 mg/L. hydratech.co.uk Standardized tests measure the chronic toxicity by observing changes in cell density or biomass over a 96-hour period. epa.gov It is important to note that some substances can cause apparent toxicity by sequestering essential micronutrients, like iron, from the test medium, which inhibits algal growth—an effect that may not be relevant in natural waters with different chemistry. nih.gov
Toxicity to Bacteria: The effect of this compound on bacteria is concentration-dependent. At very low concentrations, below 1%, it can act as a nutrient and promote bacterial growth. hydratechfluids.com However, at higher concentrations, it exhibits antimicrobial properties. hydratechfluids.comrupress.orgnih.gov Concentrations of 1 gram of this compound vapor in two to four million cubic centimeters of air have been shown to produce a rapid and complete sterilizing effect on airborne bacteria such as pneumococci, streptococci, and staphylococci. rupress.orgnih.gov
In aqueous solutions, this compound at 30% concentration is effective against various bacteria, including Staphylococcus aureus, Escherichia coli, and Candida albicans. medicaljournals.se Another study found that this compound was bactericidal against Streptococcus mutans and Escherichia coli at 50% concentration, and against Enterococcus faecalis at 25% concentration. nih.gov Concentrations at or above 20% are generally considered to inhibit the growth of most microbes. hydratechfluids.com
Impact on Avian and Mammalian Species
This compound exhibits low acute toxicity to both avian and mammalian species. regulations.gov
Avian Species: Studies on birds indicate that this compound is practically non-toxic on an acute oral basis. regulations.gov The acute oral LD50 (Lethal Dose 50%) for Northern bobwhite (Colinus virginianus) is greater than 2000 mg/kg. regulations.gov In a 14-day study with domestic chicken embryos (Gallus domesticus), the No-Observed-Effect-Level (NOEL) for embryo mortality was 0.05 ml per embryo. researchgate.net
Mammalian Species: Laboratory studies on various mammalian species confirm the low acute toxicity of this compound. regulations.govepa.gov Acute oral LD50 values for rats range from 8,000 to 46,000 mg/kg. regulations.gov Chronic studies in rats fed diets with up to 50,000 ppm of this compound for two years showed no carcinogenic effects or other significant adverse effects on mortality, body weight, or hematology. epa.gov Similarly, beagle dogs receiving up to 2 g/kg of body weight per day in their diet for two years showed no adverse effects. epa.gov
Interactive Table: Toxicity of this compound to Avian and Mammalian Species
| Species | Test Type | Endpoint | Value | Reference |
|---|---|---|---|---|
| Colinus virginianus (Northern Bobwhite) | Acute Oral | LD50 | >2000 mg/kg | regulations.gov |
| Gallus domesticus (Domestic Chicken) | Embryo Mortality | NOEL | 0.05 ml/embryo | researchgate.net |
| Rat | Acute Oral | LD50 | 8000 - 46,000 mg/kg | regulations.gov |
| Rat | 15-week feeding | NOAEC | 2500 mg/kg/day | regulations.gov |
| Mouse | Developmental | NOAEL | 10400 mg/kg/day | regulations.gov |
LD50 (Lethal Dose 50%): The dose of a substance that is lethal to 50% of the test animals. NOEL (No-Observed-Effect-Level): The highest tested dose at which no adverse effects are observed. researchgate.netNOAEC (No-Observed-Adverse-Effect-Concentration): The highest tested concentration at which no adverse effects are observed. regulations.govNOAEL (No-Observed-Adverse-Effect-Level): The highest tested dose at which no adverse effects are observed. regulations.gov
Environmental Risk Assessment and Modeling of this compound
The environmental risk assessment of this compound involves a comprehensive evaluation of its potential to cause harm to the environment. This is achieved through various methodologies, including the determination of hazard quotients, the use of multi-media models to predict environmental concentrations, and an assessment against persistence, bioaccumulation, and toxicity (PBT) criteria.
Hazard Quotient Determination
The hazard quotient (HQ) or risk quotient (RQ) is a common tool in environmental risk assessment. It is calculated by dividing the Predicted Environmental Concentration (PEC) of a substance by its Predicted No-Effect Concentration (PNEC). chemsafetypro.com An HQ or RQ value of less than 1 suggests that the chemical is unlikely to pose a significant risk to the environment.
The PEC can be estimated from release data or measured in environmental monitoring studies. For this compound, environmental monitoring in Japan detected concentrations in surface water ranging from 0.2 to 0.8 µg/L and in sediment from 0.020 to 0.022 µg/g dry weight. researchgate.net
The PNEC is typically derived from ecotoxicity data by applying an assessment factor (AF) to the lowest available toxicity value, such as the No-Observed-Effect Concentration (NOEC), Lowest-Observed-Effect Concentration (LOEC), or the concentration that is lethal or effective for 50% of the test organisms (LC50/EC50). chemsafetypro.comfrontiersin.org The magnitude of the assessment factor depends on the uncertainty of the available data. canada.ca
This compound exhibits low toxicity to aquatic organisms. hydratechfluids.comregulations.gov For instance, a PNEC for freshwater was calculated to be 183 mg/L using a 48-hour EC50 of 18,340 mg/L for Ceriodaphnia dubia and an assessment factor of 100. hydratechfluids.comoecd.org Another assessment derived a human health noncancer criterion for drinking water sources at 700,000 µg/L. epa.gov
Given the low measured environmental concentrations and the high PNEC values, the resulting hazard quotients for this compound are significantly less than 1, indicating a low risk to the aquatic environment.
Interactive Data Table: Ecotoxicity Data for this compound and PNEC Derivation
| Species | Endpoint | Value (mg/L) | Assessment Factor (AF) | Calculated PNEC (mg/L) | Reference |
|---|---|---|---|---|---|
| Ceriodaphnia dubia (water flea) | 48-hr EC50 | 18,340 | 100 | 183.4 | hydratechfluids.comoecd.org |
| Ceriodaphnia dubia (water flea) | 48-hr LC50 | 1,020 | - | - | regulations.gov |
| Ceriodaphnia dubia (water flea) | 7-day NOEC (reproduction) | 13,020 | - | - | solvet.ca |
| Oncorhynchus mykiss (rainbow trout) | 96-hr LC50 | 40,613 | - | - | solvet.ca |
| Pimephales promelas (fathead minnow) | 96-hr LC50 | 710 | - | - | westliberty.edu |
| Pseudokirchneriella subcapitata (green algae) | 96-hr ErC50 | 19,000 | - | - | solvet.ca |
Multi-media Modeling (e.g., EQC model of Mackay) for Regional Concentrations
Multi-media environmental fate models, such as the Equilibrium Criterion (EQC) model developed by Mackay, are used to predict the distribution of a chemical in different environmental compartments like air, water, soil, and sediment. researchgate.netresearchgate.netenvchemgroup.com The Level III fugacity-based model provides steady-state concentrations under various emission scenarios. researchgate.netulisboa.pt
For monothis compound (MPG), a Level III fugacity model was used to simulate its environmental distribution based on a continuous emission of 1,000 kg/h into different compartments. The results show that regardless of the initial emission compartment, this compound predominantly partitions to water and soil due to its high water solubility and low vapor pressure. researchgate.netnih.gov
Interactive Data Table: Predicted Environmental Distribution of Monothis compound (MPG) using a Level III Fugacity Model
| Emission Scenario | Predicted Distribution in Air (%) | Predicted Distribution in Water (%) | Predicted Distribution in Soil (%) | Predicted Distribution in Sediment (%) | Total Residence Time (days) | Reference |
|---|---|---|---|---|---|---|
| Emission to Air | <0.1 | 78.8 | 21.1 | <0.1 | 14 | researchgate.netresearchgate.net |
| Emission to Water | <0.1 | 99.7 | <0.1 | 0.2 | 14 | researchgate.netresearchgate.net |
| Emission to Soil | <0.1 | 37.1 | 62.9 | <0.1 | 24 | researchgate.netresearchgate.net |
Assessment of Persistence, Bioaccumulation, and Toxicity (PBT) Criteria
An assessment of whether a substance meets the criteria for being Persistent, Bioaccumulative, and Toxic (PBT) is a key component of environmental risk assessment. ecetoc.org Substances that are identified as PBT are of high concern due to their potential for long-term and widespread environmental impact.
Persistence (P): this compound is readily biodegradable in the environment. hydratechfluids.com Its half-life in water is estimated to be between 1 and 4 days under aerobic conditions and 3 to 5 days under anaerobic conditions. ccme.ca In soil, the half-life is expected to be similar to or slightly less than in water. ccme.ca Studies have reported greater than 60% biodegradation in water within 10 days. hydratechfluids.comoecd.org In the atmosphere, this compound is expected to degrade rapidly through photochemical reactions, with an estimated half-life of 20-32 hours. ccme.caregulations.gov Based on these findings, this compound is not considered persistent.
Bioaccumulation (B): Due to its high water solubility and low octanol-water partition coefficient (log Kow of approximately -1.07), this compound has a very low potential to bioaccumulate in organisms. researchgate.netnih.gov The calculated bioconcentration factor (BCF) is less than 1. hydratechfluids.comoecd.org A substance is generally not considered bioaccumulative if its BCF is below 2,000. Therefore, this compound does not meet the bioaccumulation criterion.
Toxicity (T): As detailed in the Hazard Quotient section, this compound exhibits low acute and chronic toxicity to aquatic and terrestrial organisms. hydratechfluids.comregulations.gov The LC50 and EC50 values for fish, invertebrates, and algae are generally very high, often exceeding 100 mg/L, which is considered practically non-toxic. researchgate.netsolvet.ca Chronic toxicity studies also indicate a low level of concern. epa.gov Consequently, this compound is not classified as toxic under the PBT criteria.
Based on the comprehensive assessment of its properties, Environment Canada has formally concluded that this compound is "not P", "not B", and "not T". researchgate.net
Interactive Data Table: PBT Assessment Profile of this compound
| PBT Criterion | Finding for this compound | Supporting Data | Reference |
|---|---|---|---|
| Persistence | Not Persistent | Half-life in water: 1-5 days. ccme.ca Half-life in air: 20-32 hours. ccme.caregulations.gov Readily biodegradable. hydratechfluids.com | hydratechfluids.comccme.caregulations.gov |
| Bioaccumulation | Not Bioaccumulative | Calculated Bioconcentration Factor (BCF) < 1. hydratechfluids.comoecd.org Log Kow = -1.07. researchgate.net | researchgate.nethydratechfluids.comoecd.org |
| Toxicity | Not Toxic | Acute LC50/EC50 values for aquatic organisms are >100 mg/L. researchgate.netsolvet.ca Chronic NOEC for Ceriodaphnia dubia is 13,020 mg/L. solvet.ca | researchgate.netsolvet.ca |
Analytical Methodologies for Propylene Glycol
Chromatographic Techniques
Chromatography is the cornerstone of propylene (B89431) glycol analysis, offering high separation efficiency and sensitivity. Gas and liquid chromatography are the most employed techniques, often coupled with various detectors for precise quantification.
Gas chromatography with a flame ionization detector (GC-FID) is a widely used and robust method for the determination of propylene glycol. cdc.govperkinelmer.comosha.gov The FID offers high sensitivity towards organic compounds like this compound and is relatively insensitive to water, which can be advantageous when analyzing aqueous samples. oup.com This technique is suitable for a variety of sample types, from pharmaceutical ingredients to air samples. perkinelmer.comosha.gov
For instance, the United States Pharmacopoeia (USP) monograph for this compound specifies a GC-FID method to control impurities like ethylene (B1197577) glycol and diethylene glycol. perkinelmer.com In environmental analysis, airborne this compound can be captured on samplers, desorbed with a solvent like methanol, and subsequently analyzed by GC-FID. osha.gov The method's reliability allows for detection in the parts-per-million (ppm) range, with some methods achieving detection limits as low as 0.02 ppm after sample pre-concentration. oup.com
Table 1: Example of GC-FID Method Parameters for this compound Analysis in Air
| Parameter | Value/Description | Source |
|---|---|---|
| Sampler | OVS-7 tubes (glass fiber filter and XAD-7 adsorbent) | OSHA osha.gov |
| Desorption Solvent | Methanol | OSHA osha.gov |
| Detector | Flame Ionization Detector (FID) | OSHA osha.gov |
| Reliable Quantitation Limit | 0.035 mg/m³ (0.011 ppm) | OSHA osha.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is considered a definitive laboratory method for the detection and quantitation of this compound, particularly in complex biological matrices. nih.gov This technique combines the powerful separation capabilities of GC with the high specificity of MS, which provides structural information, allowing for unambiguous identification of the analyte. cdc.gov
GC-MS is frequently employed in clinical and forensic toxicology to analyze this compound in specimens like blood and serum. nyc.gov The method typically involves a sample preparation step, such as protein precipitation with acetonitrile, followed by direct injection of the supernatant. nyc.gov The specificity of MS allows for the use of isotopically labeled internal standards, leading to highly accurate and precise quantification. A GC-tandem mass spectrometry (GC-MS/MS) method has been developed for quantifying this compound in e-cigarette liquids and their aerosols, demonstrating a limit of detection of 0.0109 mg. nih.gov
Headspace Gas Chromatography (HS-GC) is a specialized technique particularly useful for the analysis of volatile compounds in complex samples like plasma or serum. nih.govresearchgate.netnih.gov Due to the relatively high boiling point of this compound (188°C), direct headspace analysis is challenging. nih.gov Therefore, the method requires a derivatization step to increase the volatility of the analyte.
A common approach involves a single-step derivatization with phenylboronic acid, which converts this compound into a more volatile phenylboronic derivative. nih.govresearchgate.netnih.gov This derivative is then analyzed by HS-GC, often with FID detection. This rapid method is suitable for clinical analyses, allowing laboratories to use the same instrumentation for analyzing toxic alcohols (like ethanol (B145695) and methanol) and glycols. nih.govresearchgate.net The method has been shown to be linear up to 200 mg/dL with a lower limit of quantitation of 1 mg/dL in plasma. nih.govnih.gov
Table 2: Performance of HS-GC Method for this compound in Plasma
| Parameter | Finding | Source |
|---|---|---|
| Derivatization Agent | Phenylboronic Acid | nih.govresearchgate.net |
| Internal Standard | 1,3-Propanediol | nih.govresearchgate.net |
| Linearity | Linear to 200 mg/dL | nih.govresearchgate.net |
| Lower Limit of Quantitation | 1 mg/dL | nih.govresearchgate.net |
High Performance Liquid Chromatography (HPLC) provides an alternative to GC for the analysis of this compound, especially in pharmaceutical products. nih.govresearchgate.net A significant challenge for HPLC analysis is that this compound lacks a native chromophore, making it invisible to standard UV detectors. researchgate.netresearchgate.net To overcome this, pre-column derivatization is employed to attach a UV-active molecule to the this compound.
Common derivatizing agents include p-toluenesulfonyl isocyanate and benzoyl chloride. nih.govresearchgate.net The resulting derivatives can be separated on a C18 analytical column and detected by UV. nih.gov An HPLC method using pre-column derivatization with p-toluenesulfonyl isocyanate demonstrated linearity in the range of 0.071 to 21.3 µg/mL for this compound. nih.gov Another method, using benzoyl chloride for derivatization, achieved a detection limit of 1 mg/L in human plasma, which is significantly more sensitive than previously described LC methods and suitable for pharmacokinetic studies. researchgate.net
Spectroscopic Methods
While chromatography is dominant, spectroscopic methods, particularly UV spectrophotometry, serve as essential detection techniques when coupled with separation methods.
UV-Visible (UV-Vis) spectrophotometry is not suitable for the direct quantification of this compound because the molecule does not absorb light in the UV-Vis range. researchgate.netresearchgate.net However, it is widely used as a detection method in HPLC for this compound after the compound has been chemically modified into a UV-absorbing derivative. nih.govresearchgate.netupce.cz
As mentioned in the HPLC section, derivatization with agents like benzoyl chloride converts this compound into this compound dibenzoate. researchgate.netupce.cz This derivative possesses a strong chromophore and can be readily detected. For example, after derivatization with benzoyl chloride, the resulting compound can be detected at 230 nm. researchgate.net Similarly, derivatization with p-toluenesulfonyl isocyanate allows for UV detection at 227 nm. nih.gov Therefore, UV spectrophotometry is an indispensable detection technique that enables the sensitive quantification of this compound via indirect methods. In some cases, first-order derivative UV-spectrophotometry has been used to resolve and quantify analytes in the presence of this compound, which can act as an interfering excipient in pharmaceutical formulations. nih.gov
Other Spectroscopic Techniques (e.g., Raman, FTIR, FORS) for Related Applications
While gas and liquid chromatography are primary methods for the quantification of this compound, various spectroscopic techniques serve important roles in its characterization and in related applications.
Raman Spectroscopy Raman spectroscopy is an effective tool for studying the molecular structure and conformational composition of this compound, particularly in aqueous solutions. nih.govnih.gov Studies have shown that the Raman spectra of this compound are weakly influenced by its concentration in water, indicating that the conformational composition does not change significantly upon dissolution. nih.gov The technique can be used to monitor temporal changes in the structure of glycol solutions, for instance, tracking the decrease of water content over time when a solution is deposited on a substrate. nih.gov The spectral region of 2800–3800 cm⁻¹ is particularly useful for evaluating the chemical composition of binary solutions of this compound and water. nih.govresearchgate.net Furthermore, Raman spectroscopy has practical applications, such as the reliable analysis of automotive antifreezes, which often contain this compound and various dyes. nih.gov
Fourier Transform Infrared Spectroscopy (FTIR) FTIR spectroscopy is another valuable technique for identifying and characterizing this compound. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to its molecular vibrations. A key feature is a wide band between 3700-3000 cm⁻¹, which is attributed to the O-H stretching vibration of the hydroxyl groups. researchgate.net The region between 1100 and 900 cm⁻¹ shows bands related to the stretching vibrations of alcoholic C-O in C-O-H bonds, as well as asymmetric and symmetric C-O-C bonds. researchgate.net This technique is often used to confirm the chemical structure of this compound and its derivatives in various materials. researchgate.net
Fiber Optic Reflectance Spectroscopy (FORS) Fiber Optic Reflectance Spectroscopy (FORS) is a non-invasive analytical technique that measures the reflectance, absorbance, or transmittance features of a material across the ultraviolet, visible, and near-infrared parts of the electromagnetic spectrum. ucla.edu It is widely used for the identification of colorants, pigments, and dyes in fields such as art conservation and archaeology by comparing the reflectance spectrum of an unknown material to a database of known substances. mfa.orgcnr.itchsopensource.org While FORS is a powerful tool for characterizing materials based on their interaction with light, its application is primarily for analyzing colored surfaces and materials. There is currently no significant body of research indicating its direct use for the quantitative or qualitative analysis of this compound in typical matrices like biological fluids or consumer products.
Sample Preparation and Derivatization Techniques for this compound Analysis
Proper sample preparation is a critical step for accurate and reliable analysis of this compound, especially when dealing with complex matrices such as biological fluids, environmental samples, or food products. The primary goals of sample preparation are to isolate this compound from interfering substances, concentrate it to detectable levels, and convert it into a form suitable for the chosen analytical instrument.
Sample Preparation For biological samples like plasma or serum, a common first step is deproteinization to remove proteins that can interfere with the analysis. nih.gov This can be achieved by adding agents like acetic acid, trichloroacetic acid, or acetonitrile, followed by centrifugation to separate the precipitated proteins. nih.govnyc.gov For environmental samples, the preparation method varies with the matrix. Water samples may sometimes be analyzed by direct injection, while air samples require concentrating the analyte by drawing air through an adsorbent material, such as an OVS-7 tube containing a glass fiber filter and XAD-7 resin, followed by extraction with a solvent like methanol. nih.govosha.gov In food analysis, preparation can involve extraction with solvents like methanol or creating a slurry with hot water followed by extraction and cleanup steps to remove sugars. nih.gov
| Sample Matrix | Preparation Method | Analytical Method | Reference |
|---|---|---|---|
| Human Plasma | Deproteinization with acetic acid; centrifugation; reaction with butyl-boronic acid; extraction with dichloromethane. | HRGC/MS | nih.gov |
| Human Blood | Deproteinization by adding acetonitrile and a phosphate (B84403) buffer; centrifugation; evaporation to dryness; derivatization. | HPLC/UV | nih.gov |
| Air | Sample adsorbed on Amberlite® XAD-2; extraction with diethyl ether. | GC/FID | nih.gov |
| Food | Addition of hot water to create a slurry; extraction with hexane; precipitation of sugars; concentration; derivatization with BSTFA. | HRGC/FID; GC/MS | nih.gov |
| Tobacco | Extraction with anhydrous methanol. | GC/FID | nih.gov |
Derivatization Techniques Due to its relatively high boiling point and polarity, this compound is often chemically modified through derivatization prior to analysis, particularly for gas chromatography (GC). nih.gov This process converts the polar hydroxyl groups into less polar, more volatile derivatives, which improves chromatographic peak shape, resolution, and detection sensitivity.
Common derivatization approaches include:
Esterification with Boronic Acids: Phenylboronic acid or its derivatives (e.g., p-bromophenyl boric acid) are frequently used to form cyclic boronates with this compound. This is a simple, single-step reaction that produces a derivative suitable for GC analysis. nih.govnih.gov
Acylation: Reagents like benzoyl chloride can be used to derivatize this compound under alkaline conditions. tdl.orgd-nb.info This method is employed for both GC and high-performance liquid chromatography (HPLC) analysis, as the resulting benzoyl esters have strong UV absorbance, enhancing detection for HPLC-UV methods. d-nb.info
Silylation: Silylating agents, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. nih.govchromforum.org This creates a less polar and more volatile compound that is ideal for GC analysis. chromforum.org
| Derivatizing Reagent | Resulting Derivative | Typical Analytical Method | Reference |
|---|---|---|---|
| Phenylboronic Acid | Phenylboronate Ester | HS-GC, GC-FID, GC-MS | nih.gov |
| Benzoyl Chloride | Benzoyl Ester | GC-FID, HPLC-UV | tdl.orgd-nb.info |
| bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether | GC-FID, GC-MS | nih.govchromforum.org |
Quantification and Internal Standards in this compound Analysis
Accurate quantification of this compound requires the use of internal standards to correct for variations in sample preparation and instrument response. cdc.gov An internal standard is a compound with similar chemical and physical properties to the analyte (this compound) that is added in a known concentration to every sample, calibrator, and quality control. coresta.org By comparing the detector response of the analyte to the response of the internal standard, a more precise and accurate measurement can be achieved. coresta.org
The choice of an internal standard is critical. It should not be naturally present in the samples being analyzed and must be well-separated chromatographically from this compound and other sample components. coresta.org For example, while ethylene glycol can be used as an internal standard, it is unsuitable in clinical cases of suspected ethylene glycol poisoning, as this compound itself might be present in sedative medications administered to the patient. cdc.gov
A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound to establish a linear relationship. coresta.orgnih.gov This curve is then used to determine the concentration of this compound in unknown samples.
| Internal Standard | Analytical Method | Application/Matrix | Reference |
|---|---|---|---|
| 1,3-Propanediol | HS-GC, GC/MS | Plasma, Serum, Urine | nyc.govnih.govtdl.org |
| Ethylene Glycol | HPLC | Human Plasma | d-nb.info |
| 1,3-Butanediol | GC | Tobacco | coresta.org |
| 2,2,2-Trichloroethanol | GC-FID | Pharmaceutical Grade this compound | pepolska.pl |
Computational Modeling and Simulation in Propylene Glycol Research
Molecular Dynamics (MD) Simulations of Propylene (B89431) Glycol Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For propylene glycol, MD simulations have been instrumental in revealing the molecular-level mechanisms behind its interactions with biological structures, particularly lipid bilayers, and its behavior in aqueous solutions. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system's positions and velocities.
MD simulations have been employed to investigate the effects of this compound on the structure and properties of model stratum corneum (SC) lipid bilayers, which are the primary barrier to transdermal drug delivery. nih.govacs.org These simulations, performed using both all-atom and united-atom force fields, reveal that this compound molecules tend to localize in the hydrophilic headgroup regions at the bilayer interface. nih.govnih.gov This localization is a key aspect of its function as a penetration enhancer.
By positioning itself at the lipid-water interface, this compound disrupts the ordered packing of the lipid headgroups. Simulations show that PG can occupy hydrogen-bonding sites that would otherwise be filled by water molecules, effectively competing with water for interactions with the lipid headgroups. acs.orgnih.gov This interaction leads to a slight increase in the disorder of the lipid tails, which is dependent on the concentration of this compound. nih.govnih.gov While phospholipids (B1166683) are not major components of the SC, MD studies on phospholipid bilayers in the presence of PG have also contributed to understanding these fundamental interactions. acs.org
Table 1: Simulation Parameters for this compound and Lipid Bilayer Systems
| Parameter | Value/Description | Source |
| Simulation Software | GROMACS 2020.4 | nih.govacs.org |
| System Composition | Model SC lipid bilayers with PG concentrations from 0% to 100% w/w | nih.gov |
| Force Fields | All-atom (AA) and United-atom (UA) | nih.govnih.gov |
| Simulation Protocol | Energy minimization (steepest descent), NVT equilibration (50 ps), NPT equilibration (1 ns) | nih.govacs.org |
| Production Run | 50 ns in the NPT ensemble | nih.govacs.org |
| Temperature | 298.15 K | nih.govacs.org |
| Pressure | 1 bar | nih.govacs.org |
The mechanism by which this compound enhances the permeation of drugs through the skin is directly linked to its interfacial activity observed in MD simulations. By adsorbing to the bilayer interface, PG alters the membrane's properties. The increased disorder in the lipid tails, although slight, can lower the energy barrier for the permeation of small molecules. nih.gov MD simulations have demonstrated that PG enhances the permeation of molecules like water by interacting with the bilayer interface. acs.orgnih.gov
This enhancement is concentration-dependent; studies have shown a direct correlation between the amount of this compound applied to the skin and the quantity of a drug that permeates through it. researchgate.net The simulations suggest that PG's ability to disrupt the hydrogen bond network at the interface and increase lipid mobility facilitates the transport of other molecules across the skin barrier. nih.govnih.gov This molecular-level understanding is crucial for designing effective transdermal drug delivery systems and other topical formulations. nih.gov
The interaction between this compound and water is fundamental to its properties and has been extensively studied using MD simulations and other computational methods. aip.orgacs.org These studies show that this compound is readily hydrated in aqueous solutions. nih.govmanchester.ac.uk The interactions are dominated by hydrogen bonding, primarily through this compound's two hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. researchgate.net
Interestingly, simulations reveal that hydration interactions of PG are dominant over PG-PG self-association in solutions up to a certain concentration (e.g., 30 mol%). aip.orgnih.govmanchester.ac.uk This preference for hydrating rather than self-aggregating is thought to explain its ability to bind to lipids and enhance the solubility of drug molecules. aip.orgaip.org Furthermore, even the alkyl groups of PG, typically considered hydrophobic, participate in prevalent hydration interactions. nih.govresearchgate.net In binary mixtures with water, PG can influence the water microstructure, affecting the translational and rotational mobility of water molecules. acs.org At high PG concentrations, the mobility of water is hindered, and the structural relaxation of hydrogen bonds is slower compared to mixtures with lower PG content. acs.orgchemrxiv.org
Table 2: Hydrogen Bonding Interactions in Polyether/Water Systems from MD Simulations
| System | Interaction Type | Key Finding | Source |
| This compound / Water | PG-Water vs. PG-PG | Hydration interactions dominate over self-association at 30 mol% PG. | aip.orgnih.gov |
| This compound / Water | Hydrophilic & Hydrophobic Hydration | Both hydroxyl and alkyl groups of PG are involved in significant hydration interactions. | nih.govmanchester.ac.uk |
| PEG600 / PPG400 / Water | Polymer-Water H-Bonds | Hydrogen bonds are primarily formed via terminal hydroxyl groups. PEG600 shows stronger interaction with water than PPG400. | rsc.org |
| Propofol in PG / Water | Solute-Solvent H-Bonds | Structural relaxation of propofol-water hydrogen bonds is slower at high PG content. | acs.orgchemrxiv.org |
| PEG / Water | Water-Water H-Bonds | Added water impurities do not aggregate but form H-bonds between at most two water molecules. | nih.gov |
Multiscale Computational Studies for Biomedical Applications
The functional properties of this compound in complex biological environments are often the result of phenomena occurring across different length and time scales. Multiscale computational studies, which combine different levels of simulation detail (e.g., quantum mechanics, all-atom MD, coarse-grained MD), are increasingly used to bridge these scales. While many multiscale studies focus on similar molecules like polyethylene (B3416737) glycol (PEG), the principles are applicable to understanding this compound's role in biomedical applications. nih.gov
For instance, composite hydrogels incorporating poly(this compound) (PPG) have been developed for biomedical applications like wound dressing and antimicrobial packaging. nih.gov Computational modeling can help predict how the inclusion of PPG affects the hydrogel's properties, such as its swelling ratio, porosity, and mechanical strength. nih.gov By simulating the interactions between PPG chains, other polymers (like chitosan), and water, researchers can optimize the formulation for specific uses. nih.gov Understanding how PG interacts with lipid membranes at the atomistic level can be integrated into larger-scale models to predict its effect on tissue-level drug delivery. nih.gov
Computational Approaches in Understanding Biological Systems
Computational modeling provides a framework for integrating diverse data to build a holistic understanding of complex biological systems. unimib.it Fields like systems biology use computational approaches to explore the collective behaviors in biological networks that are not apparent from studying individual components. unimib.itethz.ch The detailed simulations of this compound's interactions with specific biological components, such as lipid membranes, are a key part of this broader endeavor. nih.govyoutube.com
By providing an atomistic-level picture of how an exogenous molecule like this compound perturbs a lipid bilayer, MD simulations offer crucial data for larger systems-level models. nih.govmdpi.com For example, understanding how PG alters membrane permeability can inform models of drug absorption and distribution in an organ or tissue. nih.govresearchgate.net Computational systems approaches can identify key regulatory factors and synergistic interactions that govern complex processes, and the physical interaction data derived from simulations of molecules like PG provide essential parameters for these models. nih.gov Ultimately, these computational strategies help bridge the gap between molecular interactions and physiological outcomes, demonstrating their transformative impact across the life sciences. unimib.it
Q & A
Q. What are the key physicochemical properties of propylene glycol relevant to experimental design?
this compound (1,2-propanediol) is a diol with hygroscopicity, low volatility (boiling point: 188.2°C), and miscibility with water and organic solvents. Its viscosity (56 mPa·s at 20°C) and dielectric constant influence its role as a solvent in formulations. Researchers should prioritize measuring pH (neutral in pure form) and stability under varying temperatures, as thermal decomposition can occur above 150°C .
Q. How can this compound toxicity be mitigated in cell culture or animal studies?
While this compound is generally recognized as safe (GRAS), prolonged exposure to concentrations >10% (v/v) may induce cytotoxicity. Use ISO 10993-5 guidelines for biocompatibility testing. For in vivo studies, adhere to OECD 423 guidelines for acute oral toxicity (LD₅₀: 20–30 g/kg in rats) and monitor hepatic metabolism via alcohol dehydrogenase pathways .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is optimal for quantification in biological samples. For aqueous systems, high-performance liquid chromatography (HPLC) with refractive index detection provides accuracy. Validate methods per ICH Q2(R1) guidelines, ensuring resolution from co-eluting compounds like ethylene glycol .
Q. How does this compound interact with common excipients in pharmaceutical formulations?
this compound can form hydrogen bonds with polymers (e.g., polyethylene glycol) and enhance drug solubility via cosolvency. However, it may destabilize proteins by altering tertiary structures. Preformulation studies should assess compatibility using differential scanning calorimetry (DSC) and dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can conflicting data on this compound’s neurotoxicity in preclinical models be resolved?
Discrepancies in neurotoxicity studies (e.g., GABAergic inhibition vs. no observed adverse effects) may stem from dose-dependent responses or metabolic variability. Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling with tracer-labeled isotopes (e.g., ¹³C-propylene glycol) to track metabolite distribution. Cross-validate findings using in vitro blood-brain barrier models .
Q. What experimental strategies optimize this compound’s role in biomass-derived catalytic processes?
In biomass conversion, this compound acts as a hydrogen donor in transfer hydrogenation. Optimize reaction conditions (e.g., 150–200°C, H₂ pressure <5 bar) using heterogeneous catalysts like Ru/C. Monitor side reactions (e.g., dehydration to propanal) via in situ FTIR spectroscopy .
Q. How can this compound’s stability be enhanced in high-temperature polymer applications?
Degradation via oxidation or thermal cleavage limits its use in polymers. Incorporate antioxidants (e.g., BHT) at 0.1–0.5% (w/w) and characterize stability using thermogravimetric analysis (TGA) and gel permeation chromatography (GPC). For epoxy resins, evaluate crosslinking efficiency with anhydrides .
Q. What methodologies address this compound’s interference in LC-MS-based metabolomics?
this compound can ionize as [M+H]+ (m/z 77.06) and obscure low-abundance metabolites. Implement post-column infusion checks and use hydrophilic interaction liquid chromatography (HILIC) to separate polar metabolites. Apply blank subtraction algorithms in data processing .
Q. How to assess this compound’s environmental impact despite limited ecotoxicity data?
Use quantitative structure-activity relationship (QSAR) models to predict biodegradability (e.g., BIOWIN3 estimates >60% mineralization). For aquatic toxicity, conduct OECD 202 Daphnia magna assays, noting EC₅₀ values >10,000 mg/L indicate low risk. Prioritize degradation byproducts (e.g., lactate) in lifecycle analyses .
Q. What protocols ensure reproducibility in this compound-based cryopreservation studies?
Standardize cooling rates (1–10°C/min) and use CPA cocktails (e.g., 15% this compound + 10% DMSO) for mammalian cells. Post-thaw viability assays (e.g., trypan blue exclusion) must account for osmotic stress. Validate outcomes via RNA-seq to assess stress-response gene expression .
Methodological Notes
- Data Contradictions : Cross-reference regulatory guidelines (EMA, USP-NF) with experimental data to resolve discrepancies in toxicity or stability .
- Advanced Techniques : Employ isotopic labeling and computational modeling (e.g., DFT for reaction mechanisms) to elucidate metabolic or catalytic pathways .
- Safety Protocols : Follow OSHA/NIOSH exposure limits (TWA: 10 mg/m³) and use NIOSH-approved respirators in aerosol-generating procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
